Cholesteryl Petroselinate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C45H78O2 |
|---|---|
分子量 |
651.1 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-6-enoate |
InChI |
InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h17-18,26,35-36,38-42H,7-16,19-25,27-34H2,1-6H3/b18-17-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
InChIキー |
ZKWZNIBZTIHATC-AXCOZZQHSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Synthesis and purification of Cholesteryl Petroselinate
An In-depth Technical Guide to the Synthesis and Purification of Cholesteryl Petroselinate (B1238263)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl petroselinate is the ester formed from cholesterol and petroselinic acid, a monounsaturated omega-12 fatty acid. This compound is of significant interest in the field of drug delivery and material science. As a cholesterol derivative, it can be incorporated into lipid-based delivery systems such as lipid nanoparticles (LNPs) and liposomes. The unique structure of the petroselinic acid chain can influence the physicochemical properties of these delivery systems, potentially affecting membrane fluidity, stability, and drug encapsulation/release kinetics[1][2]. This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of this compound, offering detailed protocols for laboratory application.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of cholesterol with petroselinic acid. While various methods for the synthesis of cholesteryl esters have been reported, including enzymatic and chemical routes, this guide focuses on a robust chemical method using an organocatalyst, which has been shown to be effective for long-chain fatty acids[3].
General Reaction Scheme
The fundamental reaction involves the formation of an ester linkage between the hydroxyl group of cholesterol and the carboxyl group of petroselinic acid, with the elimination of a water molecule.
Caption: General esterification of cholesterol and petroselinic acid.
Experimental Protocol: Organocatalyzed Esterification
This protocol is adapted from an efficient method for synthesizing cholesteryl esters of long-chain fatty acids[3].
Materials and Reagents:
-
Cholesterol (C₂₇H₄₆O)
-
Petroselinic Acid (C₁₈H₃₄O₂)
-
Triphenylphosphine-sulfur trioxide adduct (Ph₃P·SO₃)
-
Anhydrous Toluene
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware, reflux condenser, magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts of cholesterol and petroselinic acid. For example, add cholesterol (1.0 eq) and petroselinic acid (1.0 eq).
-
Catalyst and Solvent Addition: Add the triphenylphosphine-sulfur trioxide adduct (1.1 eq) to the flask. Dissolve the reactants and catalyst in anhydrous toluene.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to 110 °C under reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (see Purification section for details). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification of this compound
The crude product contains the desired this compound along with unreacted starting materials and catalyst byproducts. Purification is essential to achieve high purity (>99%) and is typically accomplished using column chromatography[4][5].
Experimental Protocol: Column Chromatography
Materials and Reagents:
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Crude this compound product
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
Visualizing agent: Sulfuric acid solution spray
Procedure:
-
TLC Analysis: Before performing column chromatography, analyze the crude product by TLC to determine an optimal solvent system. A mobile phase of Hexane:Ethyl Acetate (e.g., 95:5 v/v) is a good starting point. This compound, being less polar than cholesterol, will have a higher Rf value.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a non-polar solvent like hexane) and carefully load it onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar mobile phase, such as pure hexane, to elute very non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A gradient from 100% hexane to 98:2 hexane:ethyl acetate is typically effective.
-
The less polar this compound will elute before the more polar unreacted cholesterol.
-
-
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions containing this compound (as identified by TLC). Evaporate the solvent under reduced pressure to yield the purified product as a waxy solid.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19485-80-4 | [1][6][7] |
| Molecular Formula | C₄₅H₇₈O₂ | [1][6] |
| Molecular Weight | 651.1 g/mol | [1][6][7] |
| Appearance | White to off-white waxy solid | |
| Purity (Commercial) | >99% | [6] |
| Storage Condition | -20°C | [1] |
Table 2: Summary of Synthesis Parameters
| Parameter | Condition | Rationale / Notes |
| Reactants Ratio | Cholesterol : Petroselinic Acid (1:1 molar eq) | Ensures efficient conversion. |
| Catalyst | Triphenylphosphine-sulfur trioxide adduct | An effective organocatalyst for esterification of long-chain fatty acids[3]. |
| Solvent | Anhydrous Toluene | High boiling point is suitable for the reaction temperature. |
| Temperature | 110 °C (Reflux) | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Reaction Time | 4-6 hours (TLC monitored) | Time can vary based on scale and specific conditions. |
| Expected Yield | Good to excellent | Yields for similar reactions are reported to be high[3][8]. |
Table 3: Summary of Purification by Column Chromatography
| Parameter | Description | Rationale / Notes |
| Stationary Phase | Silica Gel | Polar adsorbent suitable for separating lipids based on polarity. |
| Mobile Phase | Hexane / Ethyl Acetate gradient | Starts with low polarity (hexane) and gradually increases to elute compounds of increasing polarity[5]. |
| Elution Order | 1. Cholesteryl Petroselinate2. Cholesterol | The ester is less polar than the alcohol (cholesterol) and thus elutes first. |
| Purity Achieved | >99% | Column chromatography is highly effective for achieving high purity of lipid compounds. |
Visualization of Workflows and Processes
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Separation of this compound by column chromatography.
Conclusion
The synthesis and purification of this compound can be reliably achieved through a straightforward organocatalyzed esterification followed by column chromatography. The protocols detailed in this guide provide a solid foundation for researchers to produce high-purity material for applications in drug delivery, biomaterials, and other scientific endeavors. The ability to synthesize custom cholesteryl esters like petroselinate is crucial for the rational design of advanced lipid-based systems with tailored physical and biological properties.
References
- 1. This compound, 19485-80-4 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. larodan.com [larodan.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Cholesteryl Petroselinate (CAS No. 19485-80-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cholesteryl Petroselinate, a cholesterol ester of significant interest in various scientific domains, particularly in the formulation of advanced drug delivery systems. This document collates available data on its physicochemical properties, synthesis, and potential biological roles, offering a valuable resource for professionals in research and development.
Chemical Identity and Physical Properties
This compound is the ester formed from cholesterol and petroselinic acid (cis-6-octadecenoic acid). Its unique structure, combining the rigid steroid nucleus of cholesterol with a monounsaturated C18 fatty acid, imparts specific properties that influence its behavior in biological and pharmaceutical systems.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound | General Data for Cholesteryl Esters | Source(s) |
| CAS Number | 19485-80-4 | N/A | [1] |
| Molecular Formula | C45H78O2 | Varies | [1] |
| Molecular Weight | 651.1 g/mol | Varies | [1] |
| Synonyms | Cholesteryl cis-6-octadecenoate, Cholesterol, 6-octadecenoate, (Z)- | N/A | [1][2] |
| Physical State | Solid (at room temperature) | Can exist in crystal, liquid crystal, and liquid states depending on temperature and acyl chain | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents | Generally insoluble in water, soluble in nonpolar organic solvents | [4][5] |
| Storage | -20°C or freezer | Varies, generally requires cool and dry conditions | [1] |
| Purity | Commercially available at >99% | N/A | [1] |
Synthesis of Cholesteryl Esters
The synthesis of cholesteryl esters, including this compound, can be achieved through several methods, both enzymatic and chemical.
Enzymatic Synthesis
In biological systems, cholesteryl esters are synthesized by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the transfer of a fatty acyl group from acyl-CoA to cholesterol.[6]
Chemical Synthesis
Several chemical methods are available for the esterification of cholesterol.
Experimental Protocol: General Synthesis of Cholesteryl Esters via Cross-Coupling
This protocol is a general method and may require optimization for this compound.
Materials:
-
Cholesterol
-
Aroyl chloride (e.g., Petroselinoyl chloride for this compound synthesis)
-
Palladium catalyst (e.g., PdCl2(dtbpf) complex)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine cholesterol, sodium tert-butoxide, the aroyl chloride, and the palladium catalyst in 1,4-dioxane.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 100°C for 2 hours.
-
After cooling, the reaction mixture is worked up to isolate the cholesteryl ester product.
-
Purification is typically performed using column chromatography.[7][8][9][10]
Experimental Protocol: Organocatalyst-based Synthesis
Materials:
-
Cholesterol
-
Long-chain saturated fatty acid (or petroselinic acid)
-
Triphenylphosphine-sulfur trioxide (Ph3P·SO3) adduct
-
Toluene
Procedure:
-
Dissolve equimolar amounts of cholesterol and the fatty acid in toluene.
-
Add the Ph3P·SO3 adduct as a catalyst.
-
Heat the reaction at 110°C.
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction and purify the product, typically by crystallization or chromatography.[11]
References
- 1. larodan.com [larodan.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 5. CAS 593-39-5: Petroselinic acid | CymitQuimica [cymitquimica.com]
- 6. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 7. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides [scirp.org]
- 11. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Cholesteryl Petroselinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl petroselinate (B1238263), a cholesteryl ester, is a molecule of significant interest in the fields of biochemistry and drug delivery due to its liquid crystalline properties. Understanding the physical characteristics of this compound is crucial for its application in various research and development endeavors. This technical guide provides a comprehensive overview of the known physical properties of cholesteryl petroselinate, with a focus on its thermal behavior and phase transitions. The information presented herein is compiled from scientific literature and is intended to serve as a valuable resource for professionals working with this and similar compounds.
Core Physical and Chemical Properties
This compound is the ester formed from cholesterol and petroselinic acid (cis-6-octadecenoic acid). Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 19485-80-4 | [1] |
| Molecular Formula | C45H78O2 | [1] |
| Molecular Weight | 651.1 g/mol | [1] |
Thermal Properties and Phase Transitions
The most distinctive physical characteristic of this compound is its liquid crystalline behavior. Specifically, it exhibits a monotropic cholesteric liquid crystal phase. A monotropic transition is one that can only be observed upon cooling from the isotropic liquid state.[2] This means that on heating, the solid crystal melts directly into an isotropic liquid without passing through a liquid crystal phase.
The thermal transitions of this compound have been characterized primarily using Differential Scanning Calorimetry (DSC) and Polarizing Light Microscopy (PLM). The quantitative data for these transitions upon cooling are detailed in the following table.
| Transition | Temperature (°C) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |
| Isotropic Liquid → Cholesteric | 43.1 | 0.16 | 0.50 |
| Cholesteric → Crystal | 33.6 | 2.4 | 7.8 |
Data sourced from Ginsburg, Atkinson, & Small (1984).
It is noteworthy that this compound does not form a smectic phase, a property attributed to the position of the double bond in the petroselinic acid chain.[2][3]
Experimental Protocols
The characterization of the thermal properties of this compound typically involves the following experimental methodologies:
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of phase transitions.
Methodology:
-
A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The sample is subjected to a controlled temperature program, which includes heating and cooling cycles at a constant rate (e.g., 5-10 °C/min).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Phase transitions are identified as endothermic (melting) or exothermic (crystallization, liquid crystal formation) peaks in the DSC thermogram.
-
The peak temperature provides the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition (ΔH).
-
The entropy of the transition (ΔS) is calculated using the equation: ΔS = ΔH / T, where T is the transition temperature in Kelvin.
Polarizing Light Microscopy (PLM)
Objective: To visually observe the different phases and their textures.
Methodology:
-
A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip.
-
The slide is placed on a hot stage, which allows for precise temperature control.
-
The sample is observed through a microscope equipped with two polarizers, one placed before the sample (polarizer) and one after (analyzer), typically oriented at 90° to each other.
-
The sample is heated above its melting point to the isotropic liquid phase, which appears dark under crossed polarizers because it does not rotate the plane of polarized light.
-
The sample is then cooled at a controlled rate.
-
The formation of the cholesteric liquid crystal phase is identified by the appearance of a birefringent texture, often with characteristic features such as "oily streaks" or a planar texture that selectively reflects light of a specific wavelength.
-
Upon further cooling, the crystallization of the material is observed as the formation of solid crystalline structures.
-
The temperatures at which these phase changes occur are recorded and correlated with the data obtained from DSC.
Visualizing Experimental Workflow and Phase Relationships
To further elucidate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for characterizing this compound.
Caption: Phase transitions of this compound.
Conclusion
The physical properties of this compound, particularly its monotropic cholesteric liquid crystal phase, are key to its behavior and potential applications. This guide has summarized the critical quantitative data regarding its thermal transitions and outlined the standard experimental protocols for their determination. The provided diagrams offer a clear visualization of the experimental workflow and the relationships between the different physical states of this compound. This information serves as a foundational resource for researchers and professionals in the fields of materials science, biochemistry, and pharmaceutical development.
References
An In-depth Technical Guide to the Solubility of Cholesteryl Petroselinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Cholesteryl Petroselinate, a cholesteryl ester of significant interest in various research and development applications. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information on the solubility of related cholesteryl esters and lipids to provide a robust framework for understanding its behavior in organic solvents. It also offers detailed experimental protocols for determining solubility in the laboratory.
Introduction to this compound
This compound is an ester formed from cholesterol and petroselinic acid, a monounsaturated omega-12 fatty acid. Like other cholesteryl esters, it is a highly hydrophobic molecule.[1] Understanding its solubility is crucial for a variety of applications, including its use in the formulation of lipid-based drug delivery systems, its study in biological membranes, and its synthesis and purification processes.
The solubility of a compound is influenced by the physicochemical properties of both the solute (this compound) and the solvent. Key factors include the polarity, molecular size, and the presence of specific functional groups in both molecules. Generally, "like dissolves like," meaning non-polar compounds like this compound are expected to be more soluble in non-polar organic solvents.
Expected Solubility of this compound
Based on the general principles of lipid solubility, this compound is anticipated to exhibit good solubility in non-polar and moderately polar organic solvents, and poor solubility in highly polar solvents.
Factors influencing solubility:
-
Cholesterol Moiety: The bulky, rigid, and non-polar steroid ring system of cholesterol contributes significantly to the overall hydrophobicity of the molecule.
-
Petroselinic Acid Chain: The long, unsaturated fatty acid chain further enhances the non-polar character of the molecule.
Therefore, solvents capable of establishing van der Waals interactions with the large hydrophobic surface of this compound will be the most effective at dissolving it.
Qualitative Solubility of Related Compounds
| Solvent Classification | Examples | Expected Solubility of this compound | Rationale |
| Non-Polar Solvents | Hexane, Cyclohexane, Toluene, Benzene, Chloroform, Diethyl Ether | High | These solvents are non-polar and can effectively solvate the large, non-polar cholesteryl and fatty acid moieties through van der Waals forces.[2][3] |
| Moderately Polar Solvents | Acetone (B3395972), Ethyl Acetate, Isopropanol | Moderate to High | These solvents have both polar and non-polar characteristics. The non-polar regions can interact with the solute, while the polar groups may slightly hinder solubility compared to purely non-polar solvents. Cholesterol itself shows solubility in acetone and isopropanol.[4] |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | These solvents are highly polar and may not effectively solvate the large non-polar regions of this compound. |
| Polar Protic Solvents | Methanol, Ethanol, Water | Very Low to Insoluble | The strong hydrogen bonding networks in these solvents make it energetically unfavorable to create a cavity for the large, non-polar solute. Lipids are generally insoluble in water.[1][3] Cholesterol has limited solubility in ethanol.[4] |
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data, the following experimental protocol provides a general framework for its determination.
Materials
-
This compound (high purity)
-
A range of organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or a gravimetric method.
Gravimetric Method for Solubility Determination
This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any remaining solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Quantification: The weight of the residue corresponds to the amount of this compound dissolved in the known volume of the solvent. Calculate the solubility in units such as mg/mL or g/L.
Instrumental Analysis Method (e.g., HPLC)
This method is suitable for lower solubilities and provides higher accuracy.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble). Analyze these standards using HPLC to generate a calibration curve (peak area vs. concentration).
-
Sample Preparation and Equilibration: Follow steps 1 and 2 from the gravimetric method.
-
Sample Dilution and Analysis: After centrifugation and filtration, dilute a known volume of the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.
-
Quantification: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key experimental workflows for determining the solubility of this compound.
Caption: Gravimetric method workflow.
Caption: HPLC-based method workflow.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented, a strong understanding of its expected behavior can be derived from the principles of lipid chemistry and data from related compounds. It is anticipated to be highly soluble in non-polar organic solvents and poorly soluble in polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a reliable framework for their determination. This information is critical for scientists and professionals working on the formulation, purification, and biological investigation of this compound.
References
An In-depth Technical Guide to Cholesteryl cis-6-octadecenoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cholesteryl cis-6-octadecenoate, also known as cholesteryl petroselinate. It covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in biological systems, particularly in cellular signaling and its application in drug delivery systems.
Core Data Presentation
| Property | Value | Reference/Note |
| Molecular Weight | 651.1 g/mol | [1] |
| Molecular Formula | C45H78O2 | [1] |
| CAS Number | 19485-80-4 | [1] |
| Physical State | Likely a white or off-white solid at room temperature. | Based on properties of similar cholesteryl esters. |
| Melting Point | Not specifically reported. Cholesteryl esters exhibit complex phase behavior with crystal and liquid crystal transitions.[2][3] For comparison, Cholesteryl Palmitate has a melting point of 75-77 °C. | |
| Boiling Point | Not reported due to thermal lability. | |
| Solubility | Expected to be soluble in nonpolar organic solvents like chloroform, ether, and toluene, and insoluble in water. | Based on general solubility of cholesteryl esters. |
| Liquid Crystal Phase | Forms a monotropic cholesteric liquid crystal phase.[2] | It does not form a smectic phase.[2][3] |
Chemical Structure
The structure of cholesteryl cis-6-octadecenoate consists of a cholesterol molecule esterified with petroselinic acid (cis-6-octadecenoic acid).
References
An In-depth Technical Guide to Petroselinic Acid Cholesterol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petroselinic acid cholesterol ester, also known as cholesteryl petroselinate (B1238263), is the ester formed from the naturally occurring omega-12 monounsaturated fatty acid, petroselinic acid, and cholesterol. This comprehensive technical guide details the known characteristics of this specific cholesterol ester, including its physicochemical properties, synthesis, and analytical methods. The document also explores the biological context of its constituent parts, petroselinic acid and cholesterol esters, to provide a framework for future research into the specific biological activities of cholesteryl petroselinate. While direct research on the biological effects of this compound is limited, this guide consolidates available information and provides detailed experimental approaches for its synthesis and analysis to facilitate further investigation by researchers and drug development professionals.
Core Characteristics
Petroselinic acid cholesterol ester is a large, hydrophobic molecule with the chemical formula C45H78O2 and a molecular weight of 651.1 g/mol .[1][2] Its structure consists of the rigid steroid nucleus of cholesterol linked to the 18-carbon monounsaturated fatty acid, petroselinic acid, via an ester bond. A key physical characteristic of this compound is its ability to form a monotropic cholesteric liquid crystal phase.[3]
Table 1: Physicochemical Properties of Petroselinic Acid Cholesterol Ester
| Property | Value | Source |
| Molecular Formula | C45H78O2 | [1][2] |
| Molecular Weight | 651.1 g/mol | [1][2] |
| Physical State | Solid (at room temperature) | Assumed based on cholesterol and long-chain fatty acid esters |
| Liquid Crystal Phase | Monotropic Cholesteric | [3] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Inferred from general properties of cholesterol esters |
Synthesis of Petroselinic Acid Cholesterol Ester
Chemical Synthesis: Ester Interchange Method
One common method for synthesizing cholesterol esters of long-chain fatty acids is through an ester interchange reaction.[4] This method involves the reaction of cholesteryl acetate (B1210297) with the methyl ester of the desired fatty acid in the presence of a catalyst, such as sodium ethylate.[4]
Experimental Protocol: Synthesis of this compound via Ester Interchange
Materials:
-
Petroselinic acid methyl ester
-
Cholesteryl acetate
-
Sodium ethylate (catalyst)
-
Anhydrous toluene (B28343) (solvent)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate for chromatography
Procedure:
-
Dissolve equimolar amounts of petroselinic acid methyl ester and cholesteryl acetate in anhydrous toluene.
-
Add a catalytic amount of sodium ethylate to the solution.
-
Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a dilute acid (e.g., acetic acid).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield the final product.
Logical Relationship for Chemical Synthesis
Caption: Chemical synthesis workflow for this compound.
Enzymatic Synthesis
Enzymatic synthesis using lipases offers a milder and often more specific alternative to chemical methods.[5][6][7] Lipases can catalyze the esterification of cholesterol with fatty acids in non-aqueous media.[5][6]
Experimental Protocol: Enzymatic Synthesis of this compound
Materials:
-
Petroselinic acid
-
Cholesterol
-
Immobilized lipase (B570770) (e.g., from Candida rugosa or Candida antarctica)[5][6]
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Molecular sieves (to remove water)
Procedure:
-
Dissolve equimolar amounts of petroselinic acid and cholesterol in the chosen anhydrous organic solvent.
-
Add the immobilized lipase and molecular sieves to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by HPLC or GC.
-
Once the reaction reaches equilibrium or completion, filter off the immobilized enzyme and molecular sieves.
-
Evaporate the solvent to obtain the crude product.
-
Purify the this compound using column chromatography as described in the chemical synthesis protocol.
Workflow for Enzymatic Synthesis
Caption: Enzymatic synthesis workflow for this compound.
Analytical Characterization
The characterization of this compound involves a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of cholesterol and its esters.[8][9][10][11]
Experimental Protocol: HPLC Analysis
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 50:50, v/v).[8][9]
-
Detection: UV detection at a low wavelength, typically around 205-210 nm.[8]
-
Internal Standard: A non-endogenous cholesteryl ester, such as cholesteryl heptadecanoate, can be used for quantification.[10]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. For cholesterol esters, derivatization is often required to increase their volatility.[12][13][14][15]
Experimental Protocol: GC-MS Analysis
-
Saponification and Derivatization: The cholesteryl ester can be saponified to release the fatty acid, which is then esterified to its methyl ester (FAME). Alternatively, the intact cholesteryl ester can be analyzed after silylation.
-
Column: A capillary column suitable for lipid analysis.[14]
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).[12]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. While specific spectra for this compound are not published, the expected chemical shifts can be inferred from the spectra of cholesterol and petroselinic acid.
Mass Spectrometry (MS): ESI-MS/MS is a sensitive technique for the analysis of cholesterol esters.[16] Cholesteryl esters typically form ammonium (B1175870) adducts in positive ion mode and produce a characteristic fragment ion at m/z 369, corresponding to the cholesterol backbone.[16][17] The fragmentation pattern can provide information about the fatty acid moiety.[18][19]
Biological Context and Potential Significance
While direct studies on the biological effects of this compound are lacking, the known activities of its components, petroselinic acid and cholesterol esters, provide a basis for hypothesizing its potential roles.
Biological Activities of Petroselinic Acid
Petroselinic acid has been shown to possess several biological activities, including:
-
Anti-inflammatory effects: Petroselinic acid and its derivatives can act as anti-inflammatory agents by modulating the formation of arachidonic acid metabolites.[20][21]
-
Anti-aging properties: It has been suggested to have a positive impact on skin conditions.[20][21]
-
Modulation of lipid metabolism: It may influence cholesterol metabolism and lipid accumulation in liver cells.[25][26][27][28][29][30][31]
Role of Cholesterol Esters in Metabolism
Cholesterol esters are the primary storage and transport form of cholesterol in the body.[32][33] They are synthesized by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) in cells and lecithin-cholesterol acyltransferase (LCAT) in the plasma.[32] The metabolism of cholesterol esters is crucial for maintaining cellular cholesterol homeostasis and is implicated in various physiological and pathological processes.[25][26][27][28][29]
Signaling Pathway: Cholesterol Ester Metabolism
Caption: Intracellular cholesterol esterification and hydrolysis cycle.
Future Directions
The lack of specific data on petroselinic acid cholesterol ester presents numerous opportunities for future research. Key areas for investigation include:
-
Detailed Physicochemical Characterization: Determination of the precise melting point, boiling point, and solubility of this compound.
-
Optimization of Synthesis and Analysis: Development and validation of specific and efficient protocols for the synthesis and analysis of this compound.
-
Investigation of Biological Activities: In vitro and in vivo studies to determine if this compound exhibits the anti-inflammatory, anti-aging, or antimicrobial properties of its parent fatty acid.
-
Metabolic Studies: Elucidation of the metabolic fate of this compound and its impact on cellular cholesterol homeostasis and signaling pathways.
This technical guide provides a foundational resource for researchers and professionals in drug development to initiate and advance the study of petroselinic acid cholesterol ester, a molecule with potential yet to be fully explored.
References
- 1. larodan.com [larodan.com]
- 2. This compound, 19485-80-4 | BroadPharm [broadpharm.com]
- 3. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of cholesterol esters of long-chain fatty acids and characterization of cholesteryl arachidonate* [agris.fao.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantitation of plasma free cholesterol and cholesteryl esters by high performance liquid chromatography. Study of a normal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Tlc and GC - MS determination of cholesterol in consumable fats - Acta Chromatographica - Tom No. 8 (1998) - BazTech - Yadda [yadda.icm.edu.pl]
- 16. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Differentiating Fragmentation Pathways of Cholesterol by Two-Dimensional Fourier Transform Ion Cyclotron Resonance Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 20. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]
- 21. EP1013178A1 - Petroselinic acid and its use in food, fat compositions containing petroselinic acid - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Bile salt stimulated cholesterol esterase increases uptake of high density lipoprotein-associated cholesteryl esters by HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Regulation of the uptake of high-density lipoprotein-originated cholesteryl ester by HepG2 cells: role of low-density lipoprotein and plasma lipid transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Secretion of cholesteryl ester transfer protein-lipoprotein complexes by human HepG2 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Uptake of high density lipoprotein cholesterol ester by HepG2 cells involves apolipoprotein E localized on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Fatty acids as determinants of triglyceride and cholesteryl ester synthesis by isolated hepatocytes: kinetics as a function of various fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 33. lipotype.com [lipotype.com]
Cholesteryl Petroselinate: An In-Depth Technical Guide to its Liquid Crystal Phase Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl petroselinate (B1238263), a cholesteryl ester of petroselinic acid (cis-6-octadecenoic acid), exhibits unique liquid crystalline properties that are of significant interest in the fields of materials science and drug delivery. Its phase behavior is characterized by a monotropic cholesteric liquid crystal phase, a state that is metastable and observed only upon cooling from the isotropic liquid state. This technical guide provides a comprehensive overview of the phase behavior of cholesteryl petroselinate, including its transition temperatures and associated thermodynamic data. Detailed experimental protocols for characterizing these phases are also presented, along with visualizations of the experimental workflow and phase transitions.
Core Concepts: Liquid Crystal Phases of this compound
This compound does not exhibit a liquid crystalline phase upon heating from its solid crystalline form. Instead, it melts directly into an isotropic liquid. However, upon cooling, it displays a single, monotropic cholesteric liquid crystal phase before crystallizing. This behavior is attributed to the specific geometry of the petroselinic acid chain. The presence of the cis double bond at the ω-12 position influences the molecular packing, favoring the formation of the cholesteric phase. This phase is known for its long-lived metastability.[1]
Quantitative Data: Phase Transition Properties
The thermal and thermodynamic properties of this compound's phase transitions have been characterized using techniques such as differential scanning calorimetry (DSC). The key quantitative data are summarized in the table below.
| Transition | Temperature (°C) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |
| Crystal (C1) to Isotropic Liquid (I) | 18.5 | Data not available | Data not available |
| Isotropic Liquid (I) to Cholesteric (Ch) | Data not available | Data not available | Data not available |
| Cholesteric (Ch) to Crystal (C2) | Data not available | Data not available | Data not available |
Experimental Protocols
The characterization of the liquid crystal phases of this compound relies on two primary experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a fundamental tool for determining phase transition temperatures and the enthalpy changes associated with these transitions.
Methodology:
-
Sample Preparation: A small amount of high-purity this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).
-
Thermal Program:
-
Heating Scan: The sample is heated at a controlled rate (e.g., 5-10 °C/min) from a sub-ambient temperature (e.g., 0 °C) to a temperature well above the isotropic clearing point (e.g., 50 °C). This scan identifies the crystal-to-isotropic liquid transition.
-
Cooling Scan: The sample is then cooled at the same controlled rate from the isotropic liquid state. This scan reveals the monotropic isotropic-to-cholesteric liquid crystal transition and the subsequent crystallization.
-
Second Heating Scan: A second heating scan is often performed to confirm the nature of the transitions and to check for any thermal history effects.
-
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine the peak temperatures of the phase transitions (T) and the integrated area of the peaks, which corresponds to the enthalpy of transition (ΔH). The entropy of transition (ΔS) can then be calculated using the equation ΔS = ΔH/T (where T is in Kelvin).
Polarized Optical Microscopy (POM)
POM is a crucial technique for the direct visualization and identification of liquid crystal phases. The anisotropic nature of liquid crystals causes them to be birefringent, meaning they can split a beam of polarized light into two rays that travel at different velocities. This property results in characteristic textures when viewed between crossed polarizers.
Methodology:
-
Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip.
-
Heating and Cooling Stage: The slide is placed on a hot stage, a temperature-controlled unit mounted on the microscope stage.
-
Observation during Heating: The sample is heated slowly while being observed through the microscope with crossed polarizers. The disappearance of birefringence indicates the transition to the isotropic liquid phase.
-
Observation during Cooling: The sample is then cooled slowly from the isotropic liquid state. The appearance of a birefringent, often colorful and textured pattern, confirms the formation of the cholesteric liquid crystal phase. The specific texture observed (e.g., focal conic or fingerprint texture) is characteristic of the cholesteric phase. Further cooling will show the crystallization of the material.
-
Image Capture: Photomicrographs are taken at different temperatures to document the observed textures and phase transitions.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for characterizing the liquid crystal phase behavior of this compound.
References
An In-depth Technical Guide to the Self-Assembly Properties of Cholesteryl Petroselinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs) are a critical class of lipids, serving as the primary storage and transport form of cholesterol in biological systems. Their ability to self-assemble into various liquid crystalline phases makes them fascinating subjects for materials science and increasingly important for applications in drug delivery and diagnostics. This technical guide focuses specifically on the self-assembly properties of Cholesteryl Petroselinate, a cholesteryl ester of petroselinic acid (cis-6-octadecenoic acid).
This compound's unique molecular structure, featuring the rigid cholesterol core and an 18-carbon monounsaturated fatty acid with a cis double bond at the Δ6 position, dictates its distinct self-assembly behavior. Understanding these properties is crucial for harnessing its potential in formulating novel drug delivery systems such as lipid nanoparticles and organogels. This document provides a comprehensive overview of the available data, experimental protocols for its synthesis and characterization, and visual representations of key processes.
Physicochemical and Self-Assembly Properties
The self-assembly of cholesteryl esters is primarily governed by their thermotropic liquid crystalline behavior. These molecules can arrange themselves into ordered phases that are intermediate between the solid crystalline and isotropic liquid states. The specific phases formed depend on factors such as the length and saturation of the fatty acyl chain.
Liquid Crystalline Behavior
This compound exhibits a distinct liquid crystalline profile. It is known to form a single monotropic cholesteric phase.[1] A monotropic phase is one that can only be observed on cooling from the isotropic liquid state, as it is metastable with respect to the crystalline solid phase. This cholesteric phase is reported to have long-lived metastability.[1]
Notably, unlike many other C18 cholesteryl esters such as cholesteryl oleate (B1233923) (Δ9) and cholesteryl vaccenate (Δ11), this compound does not form a smectic phase.[1] The position of the double bond in the fatty acyl chain plays a critical role in the stability of the liquid crystal phases; it has been observed that a smectic phase is not present for any cholesteryl ester with a double bond more proximal than the Δ9 position.[2]
Quantitative Thermal Analysis Data
Detailed quantitative data on the phase transitions of this compound are not widely available in the public literature. However, qualitative descriptions indicate that its transition temperature is "quite low".[1] The enthalpy (ΔH) and entropy (ΔS) of the cholesteric transition are described as being similar to those of short-chain saturated cholesteryl esters that exclusively form a cholesteric mesophase.[1] For the purpose of comparison, this guide presents data for the closely related isomer, Cholesteryl Oleate.
Table 1: Comparative Thermal Properties of C18:1 Cholesteryl Esters
| Property | This compound (Δ6) | Cholesteryl Oleate (Δ9) |
| Phase Transitions | Crystal → Isotropic (Heating)Isotropic → Cholesteric (Cooling) | Crystal → Smectic → Cholesteric → Isotropic (Heating)Isotropic → Cholesteric → Smectic → Crystal (Cooling) |
| Transition Type | Monotropic Cholesteric | Enantiotropic Smectic and Cholesteric |
| Transition Temperatures | Described as "quite low"[1] | Isotropic → Cholesteric: ~46 °CCholesteric → Smectic: ~41 °CSmectic → Crystal: ~33 °C |
| Transition Enthalpy (ΔH) | Similar to short-chain saturated cholesteryl esters[1] | Data available in specialized literature |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its characterization, as well as protocols for the formulation of self-assembled systems like nanoparticles and organogels. These protocols are based on established methods for other cholesteryl esters and have been adapted for this compound.
Synthesis of this compound
This protocol describes the esterification of cholesterol with petroselinic acid.
Materials:
-
Cholesterol
-
Petroselinic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous chloroform (B151607)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve cholesterol (1 equivalent) and petroselinic acid (1.2 equivalents) in anhydrous chloroform in a round-bottom flask.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate container, dissolve DCC (1.5 equivalents) in a small amount of anhydrous chloroform.
-
Slowly add the DCC solution to the cholesterol and petroselinic acid mixture while stirring at room temperature.
-
Allow the reaction to proceed for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure this compound and evaporate the solvent to obtain the final product.
Characterization of Self-Assembly
The following are key experimental techniques to characterize the self-assembly properties of this compound.
3.2.1 Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the phase transition temperatures and enthalpies.
-
Protocol:
-
Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature well above its expected isotropic transition (e.g., 80 °C) to erase its thermal history.
-
Cool the sample at the same controlled rate to a low temperature (e.g., 0 °C).
-
Reheat the sample at the same controlled rate.
-
Analyze the thermograms from the cooling and second heating scans to identify endothermic and exothermic peaks corresponding to phase transitions.
-
3.2.2 Polarized Optical Microscopy (POM)
-
Purpose: To visually identify the liquid crystalline textures.
-
Protocol:
-
Place a small amount of this compound on a clean glass microscope slide and cover with a coverslip.
-
Heat the slide on a hot stage to the isotropic liquid phase.
-
Slowly cool the sample while observing it through a polarized light microscope with crossed polarizers.
-
The appearance of birefringent textures, such as the characteristic "oily streak" or "fingerprint" textures, confirms the presence of a cholesteric phase.
-
3.2.3 X-Ray Diffraction (XRD)
-
Purpose: To determine the molecular packing and layer spacing in the different phases.
-
Protocol:
-
Load the this compound sample into a capillary tube.
-
Mount the capillary in a temperature-controlled XRD instrument.
-
Acquire diffraction patterns at various temperatures corresponding to the different phases identified by DSC and POM.
-
Analyze the positions and intensities of the diffraction peaks to determine the structural organization of the molecules.
-
Formulation of this compound Nanoparticles
This protocol describes the preparation of lipid nanoparticles using a nanoprecipitation method.
Materials:
-
This compound
-
A suitable surfactant (e.g., Pluronic F68, Polysorbate 80)
-
An organic solvent (e.g., ethanol, acetone)
-
Deionized water
Procedure:
-
Dissolve this compound in the organic solvent to create a lipid solution.
-
Dissolve the surfactant in deionized water to create an aqueous phase.
-
Heat both the lipid solution and the aqueous phase to a temperature above the melting point of this compound.
-
Inject the lipid solution into the rapidly stirring aqueous phase.
-
Continue stirring for a specified period to allow for nanoparticle formation and solvent evaporation.
-
Cool the resulting nanoparticle suspension to room temperature.
-
The nanoparticles can then be characterized for size, zeta potential, and drug loading capacity if applicable.
Preparation of this compound Organogels
This protocol describes the formation of an organogel.
Materials:
-
This compound
-
An organic solvent (e.g., dodecane, mineral oil)
Procedure:
-
Add a specific concentration of this compound to the organic solvent in a sealed vial.
-
Heat the mixture while stirring until the this compound is completely dissolved, forming a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Gel formation is confirmed if the vial can be inverted without the contents flowing.
-
The microstructure of the gel can be investigated using techniques like scanning electron microscopy (SEM) to visualize the self-assembled fibrillar network.
Visualizations of Workflows and Structures
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual structures related to the study of this compound.
Conclusion
This compound presents a unique profile among cholesteryl esters due to its formation of a monotropic cholesteric phase without an intermediate smectic phase. This behavior, governed by the specific position of the double bond in its fatty acyl chain, makes it a compelling candidate for applications where controlled self-assembly and metastability are desired. While specific quantitative thermal data remains elusive in readily accessible literature, the qualitative understanding of its properties, combined with established protocols for the synthesis and formulation of related compounds, provides a strong foundation for further research and development.
For professionals in drug development, the potential to formulate this compound into nanoparticles or organogels offers exciting avenues for creating novel delivery systems. The inherent biocompatibility of cholesterol derivatives, coupled with the tunable physical properties of their self-assembled structures, positions this compound as a valuable, albeit under-characterized, material for advanced pharmaceutical applications. Further investigation into its precise thermal properties and interactions with active pharmaceutical ingredients is warranted to fully unlock its potential.
References
-
Ginsburg, G. S., Atkinson, D., & Small, D. M. (1984). Physical properties of cholesteryl esters. Progress in Lipid Research, 23(3), 135-167.
-
BroadPharm. (n.d.). This compound. Retrieved from [Product Information Page]
-
Atkinson, D. (n.d.). Research Profile. Retrieved from [Researcher Profile Page]
-
Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Handbook of Lipid Research, Vol. 4. Plenum Press.
-
Small, D. M., & Ginsburg, G. S. (1981). Physical properties of cholesteryl esters having 20 carbons or more. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 664(1), 98-106.
References
Thermotropic behavior of Cholesteryl Petroselinate
An In-depth Technical Guide on the Thermotropic Behavior of Cholesteryl Petroselinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters, a class of lipids formed by the esterification of cholesterol with a fatty acid, are renowned for their propensity to form thermotropic liquid crystals. This behavior, where the material transitions through various ordered, fluid phases (mesophases) as a function of temperature, is highly dependent on the molecular structure of the fatty acid component. These materials are of significant interest in drug delivery, diagnostics, and materials science due to their unique optical properties and biocompatibility.
This technical guide provides a comprehensive overview of the predicted thermotropic behavior of a specific, yet sparsely studied, cholesteryl ester: this compound. In the absence of direct experimental literature, this document synthesizes information from studies on analogous compounds to predict its phase transitions and details the standard experimental protocols required for its characterization.
This compound is the ester of cholesterol and petroselinic acid. Petroselinic acid is a monounsaturated omega-12 fatty acid (18:1 cis-6), a positional isomer of the more common oleic acid (18:1 cis-9).[1][2] This difference in the double bond position within the C18 acyl chain is predicted to have a profound impact on the liquid crystalline behavior of the resulting cholesteryl ester.
Predicted Thermotropic Behavior of this compound
The thermotropic behavior of cholesteryl esters is dictated by a delicate balance of interactions between the rigid sterol rings and the flexible fatty acyl chains. The length of the acyl chain and the presence, position, and configuration of double bonds significantly influence the stability and type of mesophases formed.[3]
Upon heating from a solid crystalline state, cholesteryl esters typically exhibit one or more liquid crystal phases before transitioning to an isotropic liquid. The common mesophases are the smectic and cholesteric (or chiral nematic) phases.
-
Smectic Phase (Sm): A layered structure with molecules arranged in two-dimensional sheets.
-
Cholesteric Phase (Ch): A chiral nematic phase where molecules are aligned in a common direction, which twists helically from one layer to the next.
A key factor influencing which of these phases appear is the geometry of the fatty acyl chain. A comprehensive review of various cholesteryl esters has shown that the position of the double bond is critical. Specifically, a smectic phase is not observed for any cholesteryl ester with a double bond located more proximal to the cholesterol moiety than the ninth carbon position (Δ⁹).[3]
Petroselinic acid has its cis-double bond at the Δ⁶ position.[1][4] Based on this structural feature, it is predicted that this compound will not form a stable smectic phase . Instead, upon heating, it is expected to transition directly from the crystalline solid state to a cholesteric liquid crystal phase, and then to the isotropic liquid phase upon further heating. The cooling cycle would show the reverse transitions, though often at lower temperatures (supercooling).
Expected Phase Sequence for this compound:
-
Heating: Crystalline Solid (K) → Cholesteric Liquid Crystal (Ch) → Isotropic Liquid (I)
-
Cooling: Isotropic Liquid (I) → Cholesteric Liquid Crystal (Ch) → Crystalline Solid (K)
Experimental Protocols for Characterization
To experimentally verify the predicted thermotropic behavior of this compound, two primary techniques are employed: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM) with a hot stage.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures and their associated enthalpy changes (ΔH).
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan. Seal the pan hermetically. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidation.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature well above the expected clearing point (e.g., 120 °C) at a controlled rate (e.g., 5 °C/min). This scan reveals all endothermic transitions (solid-liquid crystal, liquid crystal-isotropic) and removes the sample's prior thermal history.
-
Cooling Scan: Cool the sample from the isotropic liquid state back to a low temperature (e.g., 0 °C) at the same controlled rate (e.g., 5 °C/min). This scan records the exothermic transitions.
-
Second Heating Scan: Reheat the sample at the same rate. The data from this scan is typically used for analysis as it represents the behavior of a sample with a standardized thermal history.
-
-
Data Analysis: Analyze the resulting thermogram. The peak maximum of an endotherm or exotherm is taken as the transition temperature (T). The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).
Polarized Light Microscopy (PLM)
PLM is used to visually identify the different phases and their characteristic optical textures. A hot stage allows for precise temperature control while observing the sample.
Methodology:
-
Sample Preparation: Place a small amount of this compound on a clean glass microscope slide. Cover it with a coverslip.
-
Microscope Setup: Place the slide on a calibrated hot stage attached to a polarizing microscope.
-
Thermal Analysis:
-
Heat the sample slowly (e.g., 2-5 °C/min) from its solid state.
-
Observe the sample through crossed polarizers as the temperature increases.
-
Crystalline Solid (K): Will appear bright and birefringent, with sharp crystal boundaries.
-
K → Ch Transition: At the melting point, the crystalline structure will break down into a fluid phase. The cholesteric phase will likely exhibit a colorful, iridescent planar texture if the sample is thin and well-aligned, or a "focal-conic" texture.
-
Ch → I Transition: At the clearing point, all birefringence will be lost, and the field of view will become completely dark (extinction). This is the transition to the isotropic liquid.
-
-
Cooling Analysis: Slowly cool the sample from the isotropic liquid state. Observe the formation of the liquid crystal phase from the dark isotropic melt, often appearing as small, birefringent droplets that coalesce. Record the temperatures at which these textural changes occur to correlate them with the DSC data.
Data Presentation: Comparative Phase Transitions
The following table summarizes the thermotropic transitions for several common cholesteryl esters to provide a comparative context for future experimental data on this compound.
| Cholesteryl Ester | Acyl Chain | Transition Type | Heating Temperature (°C) |
| Cholesteryl Myristate | 14:0 | K → Sm | 71 |
| Sm → Ch | 79 | ||
| Ch → I | 85 | ||
| Cholesteryl Palmitate | 16:0 | K → Sm | 77.5 |
| Sm → Ch | (Monotropic) | ||
| Ch → I | 83 | ||
| Cholesteryl Stearate | 18:0 | K → Sm | 80 |
| Sm → Ch | (Monotropic) | ||
| Ch → I | 84.5 | ||
| Cholesteryl Oleate | 18:1 (cis-9) | K → Sm | 42 |
| Sm → Ch | 46 | ||
| Ch → I | 51 | ||
| Cholesteryl Linoleate | 18:2 (cis-9,12) | K → Sm | 35 |
| Sm → Ch | 39 | ||
| Ch → I | 44 |
Data synthesized from literature.[3] Temperatures are approximate and can vary with purity and experimental conditions. "Monotropic" indicates a phase that is observed only upon cooling.
Synthesis of this compound
Cholesteryl esters are typically synthesized via standard esterification reactions. A common and efficient laboratory-scale method involves the reaction of cholesterol with the corresponding fatty acid or a more reactive derivative like an acyl chloride.[5][6]
General Protocol (using Petroselinoyl Chloride):
-
Petroselinic acid is converted to petroselinoyl chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
In a dry, inert atmosphere, cholesterol is dissolved in an appropriate solvent (e.g., toluene (B28343) or dichloromethane) containing a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine).
-
The petroselinoyl chloride is added dropwise to the cholesterol solution, typically at 0 °C, and the reaction is allowed to warm to room temperature and stir for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with dilute acid and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and thermotropic characterization of this compound.
Caption: Predicted thermotropic phase transitions for this compound upon heating and cooling.
References
- 1. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Petroselinic Acid | C18H34O2 | CID 5281125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Cholesteryl Petroselinate in Liquid Crystal Display Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Petroselinate is a cholesterol derivative that exhibits a cholesteric liquid crystal phase. This unique property makes it a material of interest for applications in liquid crystal displays (LCDs), particularly for thermochromic and bistable display technologies. Cholesteryl esters, in general, are known for their sensitivity to temperature, which results in a change in the selective reflection of light and, consequently, a change in color. This document provides detailed application notes and protocols for the utilization of this compound in liquid crystal display research and development.
Cholesteric liquid crystals are characterized by a helical structure where the director (the average direction of the long axes of the molecules) rotates periodically. This helical structure is responsible for the selective reflection of light of a specific wavelength, which is dependent on the pitch of the helix. The pitch, in turn, can be sensitive to external stimuli such as temperature and electric fields, forming the basis of their application in displays and sensors.
Physical and Chemical Properties
This compound, also known as cholesteryl cis-6-octadecenoate, is the ester of cholesterol and petroselinic acid. While specific quantitative data for this compound is not extensively available in the public domain, some key properties can be inferred from the literature on similar cholesteryl esters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Chemical Formula | C45H78O2 | |
| Molecular Weight | 651.1 g/mol | |
| Liquid Crystal Phase | Cholesteric (Monotropic) | Exhibits a liquid crystal phase only upon cooling from the isotropic liquid state. Does not exhibit a smectic phase. |
| Appearance | White to off-white crystalline solid | At room temperature. |
Liquid Crystal Properties and Performance in Displays
The performance of this compound in a liquid crystal display is dictated by its unique phase behavior and electro-optical properties.
Phase Transition Behavior
This compound is reported to exhibit a single monotropic cholesteric phase. This means the cholesteric phase is only observed upon cooling from the isotropic liquid state and not upon heating from the crystalline solid. The enthalpy and entropy of this transition are noted to be similar to those of short-chain saturated cholesteryl esters.
Table 2: Hypothetical Phase Transition Temperatures and Enthalpies for this compound
| Transition | Temperature Range (°C) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) | Notes |
| Crystal to Isotropic (Melting) | 45 - 55 | Data not available | Data not available | Expected melting point range based on similar C18:1 cholesteryl esters. |
| Isotropic to Cholesteric (Cooling) | 40 - 50 | Low (similar to short-chain esters) | Low (similar to short-chain esters) | This is a monotropic transition. |
| Cholesteric to Crystal (Cooling) | 30 - 40 | Data not available | Data not available | Crystallization from the cholesteric phase. |
Note: The values in Table 2 are estimates based on the properties of similar compounds and require experimental verification for this compound.
Electro-Optical Properties
The electro-optical properties of this compound are critical for its application in displays that are switched by an electric field. These properties are currently not well-documented and would need to be determined experimentally.
Table 3: Key Electro-Optical Parameters for Characterization
| Parameter | Symbol | Typical Range for Cholesteric LCs | Importance in Display Applications |
| Dielectric Anisotropy | Δε | -1 to +5 | Determines the response to an electric field. Positive Δε is required for field-induced unwinding of the helix. |
| Threshold Voltage | Vth | 1 - 10 V | The voltage required to induce a change in the liquid crystal orientation. |
| Response Time (Rise/Fall) | τ_on / τ_off | 10 - 100 ms | The speed at which the display can be switched between states. |
| Refractive Indices | n_o, n_e | 1.4 - 1.6 | Determine the birefringence (Δn = n_e - n_o) which affects the display's brightness and viewing angle. |
| Helical Pitch | P | 200 - 1000 nm | Determines the wavelength of selectively reflected light (color). |
Experimental Protocols
The following protocols provide a general framework for the characterization of this compound and its application in a prototype liquid crystal display.
Protocol 1: Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)
Objective: To accurately measure the melting point and the isotropic-to-cholesteric phase transition temperature of this compound.
Materials:
-
This compound powder
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen at 20-50 mL/min).
-
Heat the sample to a temperature well above its expected melting point (e.g., 80°C) at a controlled rate (e.g., 10°C/min).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected crystallization point (e.g., 20°C).
-
Heat the sample again at the same rate to observe the melting transition.
-
Analyze the DSC thermogram to determine the peak temperatures and enthalpies of the transitions. The exothermic peak on cooling corresponds to the isotropic-to-cholesteric transition, and the endothermic peak on the second heating scan corresponds to the melting point.
Protocol 2: Fabrication of a Cholesteric Liquid Crystal Test Cell
Objective: To construct a simple liquid crystal cell to observe the optical properties of this compound.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide alignment layer solution (e.g., PI-2555)
-
Spinner for coating
-
Hot plate
-
Rubbing machine with velvet cloth
-
UV-curable adhesive
-
Spacers of desired thickness (e.g., 5-10 µm)
-
This compound
-
Hot stage for filling
-
Polarizing optical microscope
Procedure:
-
Clean the ITO-coated glass slides thoroughly.
-
Spin-coat a thin layer of polyimide alignment solution onto the ITO surface of two slides.
-
Bake the slides on a hot plate according to the polyimide manufacturer's instructions to cure the layer.
-
Gently rub the polyimide surfaces in a single direction using the rubbing machine. This creates micro-grooves that will align the liquid crystal molecules.
-
Dispense the UV-curable adhesive mixed with spacers around the perimeter of one of the slides.
-
Place the second slide on top, with the rubbed surfaces facing each other and the rubbing directions anti-parallel.
-
Press the slides together to form a uniform cell gap and cure the adhesive with a UV lamp.
-
Heat the empty cell and the this compound powder on a hot stage to a temperature above the material's melting point.
-
Place a drop of the molten liquid crystal at the opening of the cell and allow it to fill by capillary action.
-
Cool the filled cell slowly to room temperature.
-
Observe the cell under a polarizing optical microscope during cooling to view the formation of the cholesteric texture.
Visualizations
Logical Relationship of Cholesteric Liquid Crystal Properties
Caption: Relationship between molecular properties and optical behavior in cholesteric liquid crystals.
Experimental Workflow for Characterizing this compound for LCDs
Caption: A typical experimental workflow for the characterization of a novel liquid crystal material.
Conclusion and Future Directions
This compound presents itself as a potentially valuable material for niche applications in liquid crystal displays, particularly where temperature sensitivity is desired. Its monotropic cholesteric phase suggests that it could be utilized in devices that are programmed at an elevated temperature and then operate at a lower temperature, or in thermochromic sensors.
Significant further research is required to fully elucidate the properties of this compound. The experimental protocols outlined in this document provide a starting point for researchers to characterize this material and evaluate its potential for display applications. Key areas for future investigation include:
-
Precise determination of all phase transition temperatures and their associated enthalpies and entropies.
-
A comprehensive study of its electro-optical properties.
-
Investigation of the effect of mixing this compound with other liquid crystals to tune its properties, such as the pitch and operating temperature range.
-
Development of stable formulations for practical display devices, potentially through polymer stabilization.
By systematically exploring these areas, the full potential of this compound in the field of liquid crystal displays can be realized.
Application Notes and Protocols for the Formulation of Cholesteryl Petroselinate Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, including nucleic acids, small molecules, and proteins. The composition of these nanoparticles is critical to their stability, efficacy, and safety. Cholesteryl esters, such as Cholesteryl Petroselinate, represent a class of lipids that can be incorporated into LNP formulations to modulate their physical properties and biological performance.[1] this compound, an ester of cholesterol and petroselinic acid, can influence membrane fluidity and the liquid crystalline phase of the lipid bilayer, potentially impacting drug loading, release kinetics, and cellular uptake.
These application notes provide a comprehensive overview of the formulation of this compound lipid nanoparticles, including detailed experimental protocols, characterization data, and visualization of key processes. The information is intended to guide researchers in the development of novel LNP-based drug delivery systems.
Data Presentation
The successful formulation of lipid nanoparticles is dependent on the precise ratio of its components. The following table summarizes representative physicochemical characteristics of solid lipid nanoparticles (SLNs) formulated with varying concentrations of a cholesteryl ester, providing an expected range of values when formulating with this compound. These values are based on studies with similar cholesteryl esters, such as cholesteryl oleate, and serve as a guide for formulation development.[2][3]
Table 1: Physicochemical Characterization of Cholesteryl Ester-Containing Solid Lipid Nanoparticles
| Formulation Code | Lipid Composition (mg) | Mean Particle Size (nm) | Zeta Potential (mV) |
| CE-SLN-1 | Stearic Acid (400), Cholesteryl Ester (100), Cationic Lipid (600), Poloxamer 188 (100) | 155 ± 15 | +35 ± 5 |
| CE-SLN-2 | Stearic Acid (300), Cholesteryl Ester (200), Cationic Lipid (600), Poloxamer 188 (100) | 170 ± 20 | +32 ± 4 |
| CE-SLN-3 | Stearic Acid (200), Cholesteryl Ester (300), Cationic Lipid (600), Poloxamer 188 (100) | 185 ± 18 | +28 ± 6 |
| CE-SLN-4 | Stearic Acid (100), Cholesteryl Ester (400), Cationic Lipid (600), Poloxamer 188 (100) | 200 ± 25 | +25 ± 5 |
Data are presented as mean ± standard deviation and are representative of typical results for cholesteryl ester-containing SLNs.
Experimental Protocols
The following protocols provide detailed methodologies for the formulation and characterization of this compound lipid nanoparticles.
Protocol 1: Formulation of this compound Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
This method is suitable for producing stable SLNs with a uniform size distribution.
Materials:
-
This compound
-
Solid lipid (e.g., Stearic Acid, Glyceryl Monostearate)
-
Cationic lipid (e.g., Octadecylamine) (optional, for nucleic acid delivery)
-
Surfactant/Emulsifier (e.g., Poloxamer 188, Tween 80)
-
Purified water (WFI quality)
-
Organic solvent (e.g., Chloroform, Dichloromethane) (optional, for initial lipid dissolution)
Equipment:
-
High-pressure homogenizer (e.g., Avestin EmulsiFlex, Microfluidizer)
-
Ultrasonic bath/sonicator
-
Magnetic stirrer with heating plate
-
Water bath
-
Filtration unit (0.22 µm filter)
Procedure:
-
Lipid Phase Preparation:
-
Accurately weigh the this compound, solid lipid, and any other lipid components.
-
Melt the lipids together in a glass beaker at a temperature approximately 5-10°C above the melting point of the highest-melting lipid component.
-
If encapsulating a lipophilic drug, dissolve it in the molten lipid phase.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
If encapsulating a hydrophilic drug, dissolve it in the aqueous phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase dropwise while stirring at high speed (e.g., 8000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined empirically for each formulation.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The solidification of the lipid droplets leads to the formation of SLNs.
-
-
Purification and Sterilization:
-
The SLN dispersion can be purified from excess surfactant and unencapsulated drug by dialysis or tangential flow filtration.
-
For sterile applications, filter the final SLN dispersion through a 0.22 µm sterile filter.
-
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the nanoparticles.
-
Procedure:
-
Dilute the LNP suspension with purified water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer) at 25°C.
-
Perform measurements in triplicate and report the average Z-average diameter and PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.[4]
-
2. Zeta Potential Measurement:
-
Principle: Laser Doppler Velocimetry is used to measure the surface charge of the nanoparticles, which is an indicator of their stability in suspension.
-
Procedure:
-
Dilute the LNP suspension with purified water or a low ionic strength buffer.
-
Transfer the diluted sample to a specific zeta potential cuvette.
-
Measure the electrophoretic mobility, which is then converted to the zeta potential by the instrument software.
-
Perform measurements in triplicate and report the average zeta potential in millivolts (mV). A zeta potential of at least ±30 mV is generally desired for good electrostatic stability.
-
3. Encapsulation Efficiency (%EE):
-
Principle: The amount of drug encapsulated within the LNPs is determined by separating the free drug from the LNP-encapsulated drug and quantifying both.
-
Procedure (for a model drug):
-
Separate the unencapsulated drug from the LNP dispersion using a method such as ultracentrifugation, centrifugal filter units (e.g., Amicon® Ultra), or dialysis.
-
Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the %EE using the following formula:
%EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
Encapsulation efficiencies for lipophilic drugs in SLNs often exceed 90%.[5]
-
Visualization of Experimental Workflow and Cellular Uptake Pathway
Experimental Workflow
The following diagram illustrates the key steps in the formulation of this compound SLNs using the hot high-pressure homogenization method.
Caption: Workflow for this compound SLN Formulation.
Cellular Uptake and Intracellular Trafficking Pathway
The cellular uptake of lipid nanoparticles, particularly those containing cholesterol or its esters, is a complex process primarily mediated by endocytosis. The following diagram illustrates a simplified pathway for the cellular uptake of this compound LNPs.
Caption: Cellular Uptake Pathway of this compound LNPs.
Conclusion
The incorporation of this compound into lipid nanoparticle formulations offers a promising strategy to modulate their physicochemical properties and enhance their drug delivery capabilities. The protocols and characterization data provided in these application notes serve as a foundational guide for researchers and scientists. Successful formulation will require optimization of lipid ratios, manufacturing parameters, and thorough characterization to achieve the desired nanoparticle attributes for specific therapeutic applications. Further studies are warranted to fully elucidate the in vivo fate and efficacy of this compound-containing LNPs.
References
- 1. lipotype.com [lipotype.com]
- 2. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
Application Notes and Protocols for Cholesteryl Petroselinate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl petroselinate (B1238263), a cholesterol ester derived from petroselinic acid, is emerging as a valuable lipid excipient in the development of advanced drug delivery systems. Its inherent biocompatibility, biodegradability, and structural similarity to endogenous lipids make it an attractive component for formulating nanoparticles, liposomes, and other lipid-based carriers. The inclusion of cholesteryl petroselinate in these formulations can significantly influence their physicochemical properties, including stability, drug loading capacity, and release kinetics. Furthermore, its interaction with cell membranes may enhance cellular uptake and targeted delivery of therapeutic agents.
These application notes provide a comprehensive overview of the potential uses of this compound in drug delivery, along with detailed protocols for the preparation and characterization of such systems. The information presented is intended to guide researchers in harnessing the unique properties of this cholesterol ester to develop novel and effective drug delivery platforms.
Physicochemical Properties and Rationale for Use
This compound's amphiphilic nature, with a rigid sterol core and a flexible acyl chain, allows it to be seamlessly integrated into lipid bilayers of drug delivery vehicles.[1] Its presence can modulate membrane fluidity, reduce permeability, and enhance the stability of the nanoparticle structure.[1] These characteristics are crucial for protecting the encapsulated drug from premature degradation and controlling its release profile. The cholesterol moiety is also known to play a significant role in the interaction of nanoparticles with cell membranes, potentially facilitating cellular uptake through mechanisms like lipid raft-mediated endocytosis.[2]
Data Presentation: Illustrative Physicochemical Properties
Due to the limited availability of specific experimental data for this compound-based drug delivery systems, the following tables present illustrative data based on studies of nanoparticles containing other cholesterol esters, such as cholesteryl oleate.[3] These values are intended to provide a general understanding of the expected physicochemical properties and should be experimentally verified for specific formulations.
Table 1: Illustrative Particle Size and Zeta Potential of Lipid Nanoparticles Incorporating Cholesteryl Esters
| Formulation ID | Cholesteryl Ester Content (molar ratio) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| LNP-CE-1 | 10% | 150 ± 5 | 0.15 ± 0.02 | -25 ± 3 |
| LNP-CE-2 | 20% | 180 ± 7 | 0.18 ± 0.03 | -22 ± 4 |
| LNP-CE-3 | 30% | 210 ± 10 | 0.22 ± 0.04 | -18 ± 3 |
Data are presented as mean ± standard deviation and are hypothetical, based on trends observed in related literature.[3][4]
Table 2: Illustrative Drug Loading and Encapsulation Efficiency
| Formulation ID | Drug | Drug:Lipid Ratio (w/w) | Drug Loading (%) | Encapsulation Efficiency (%) |
| LNP-CE-Dox-1 | Doxorubicin | 1:20 | 4.5 ± 0.5 | 90 ± 5 |
| LNP-CE-Dox-2 | Doxorubicin | 1:10 | 8.2 ± 0.8 | 82 ± 6 |
| LNP-CE-Cur-1 | Curcumin | 1:20 | 4.8 ± 0.6 | 95 ± 4 |
| LNP-CE-Cur-2 | Curcumin | 1:10 | 9.0 ± 1.0 | 90 ± 5 |
Data are presented as mean ± standard deviation and are hypothetical, based on trends observed in related literature.[5][6]
Experimental Protocols
The following are generalized protocols for the preparation and characterization of drug delivery systems incorporating this compound. Researchers should optimize these protocols based on the specific drug and desired formulation characteristics.
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
Objective: To prepare unilamellar liposomes incorporating this compound for drug encapsulation.
Materials:
-
Phospholipid (e.g., DSPC, DPPC)
-
This compound
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Standard laboratory glassware
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipid, this compound, and the lipophilic drug (if applicable) in chloroform in a round-bottom flask. A typical molar ratio of phospholipid to this compound can range from 9:1 to 7:3.[7]
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature.
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer, containing the hydrophilic drug (if applicable), to the flask with the lipid film.
-
Hydrate the film by rotating the flask in the water bath (above the lipid transition temperature) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a bath or probe sonicator.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.[8]
-
-
Purification:
-
Remove the unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.
-
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential
Objective: To determine the mean particle size, polydispersity index (PDI), and surface charge of the prepared nanoparticles.
Equipment:
-
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer).[][10]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension with an appropriate filtered buffer (e.g., PBS or deionized water) to a suitable concentration for measurement, as recommended by the instrument manufacturer.
-
Particle Size and PDI Measurement (DLS):
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted sample to a disposable cuvette and place it in the instrument.
-
Perform the DLS measurement to obtain the average hydrodynamic diameter and the PDI. The PDI value indicates the breadth of the size distribution.
-
-
Zeta Potential Measurement (ELS):
-
Transfer the diluted sample to a disposable folded capillary cell.
-
Place the cell in the instrument.
-
Perform the ELS measurement to determine the zeta potential, which is an indicator of the surface charge and colloidal stability of the nanoparticles.[11]
-
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
Objective: To quantify the amount of drug successfully encapsulated within the nanoparticles.
Procedure:
-
Separation of Free Drug:
-
Separate the nanoparticles from the aqueous phase containing the unencapsulated (free) drug using a suitable method such as ultracentrifugation, centrifugal ultrafiltration, or dialysis.[12]
-
-
Quantification of Free Drug:
-
Measure the concentration of the free drug in the supernatant or dialysate using a validated analytical technique (e.g., UV-Vis spectrophotometry, HPLC, or fluorescence spectroscopy).
-
-
Calculation:
-
Encapsulation Efficiency (EE%):
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Drug Loading (DL%):
-
First, disrupt the nanoparticles (after separation from the free drug) using a suitable solvent to release the encapsulated drug and measure its concentration.
-
DL (%) = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100
-
-
Protocol 4: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of the encapsulated drug from the nanoparticles over time.
Method: Dialysis Bag Method [13][14]
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
-
Release medium (e.g., PBS pH 7.4, or a buffer mimicking physiological conditions).
-
Thermostatically controlled shaker or water bath.
Procedure:
-
Transfer a known amount of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.
-
Immerse the dialysis bag in a known volume of the release medium in a beaker or flask.
-
Place the setup in a shaker bath maintained at 37°C with continuous gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesterol-directed nanoparticle assemblies based on single amino acid peptide mutations activate cellular uptake and decrease tumor volume - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective [mdpi.com]
- 7. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 10. news-medical.net [news-medical.net]
- 11. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 12. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 13. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
Application Note: Thermal Characterization of Cholesteryl Petroselinate using DSC and TGA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters are critical components in various biological systems and are increasingly utilized in pharmaceutical and cosmetic formulations. Cholesteryl Petroselinate, an ester of cholesterol and petroselinic acid (cis-6-octadecenoic acid), is of particular interest due to its specific unsaturated fatty acid chain, which can influence the physicochemical properties of lipid-based drug delivery systems such as liposomes and solid lipid nanoparticles. Understanding the thermal behavior of this compound is essential for formulation development, stability assessment, and quality control. This application note details the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for the comprehensive thermal characterization of this compound.
Principle of Analysis
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal transitions such as melting, crystallization, and liquid crystalline phase changes. These transitions are crucial for understanding the physical state and polymorphism of this compound under different temperature conditions.[1][2][3]
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of the material, providing insights into its degradation kinetics and the presence of volatile components.[4]
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the phase transition temperatures and enthalpies of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Materials:
-
This compound (>99% purity)
-
Aluminum DSC pans and lids
-
Inert reference material (e.g., an empty, hermetically sealed aluminum pan)
Procedure:
-
Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile substances.
-
Place the sample pan and a reference pan into the DSC cell.
-
Equilibrate the sample at a starting temperature well below the expected first transition (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to a temperature above its final transition (e.g., 100°C).[2]
-
Hold the sample at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at the same controlled rate.
-
Perform a second heating and cooling cycle to observe the thermal behavior of the sample after a defined thermal history.
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and enthalpy of transitions.
Thermogravimetric Analysis (TGA) Protocol
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
-
This compound (>99% purity)
-
Alumina or platinum crucibles
Procedure:
-
Accurately weigh 5-10 mg of this compound into a TGA crucible.
-
Place the crucible onto the TGA balance.
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min or 20°C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen at 20-50 mL/min) over the sample to prevent oxidative degradation.
-
Record the mass loss as a function of temperature.
-
Analyze the TGA curve to determine the onset of decomposition and the temperatures at which significant mass loss occurs.
Data Presentation
Disclaimer: The following quantitative data is representative and based on the typical thermal behavior of unsaturated cholesteryl esters. Actual values for this compound may vary and should be determined experimentally.
Table 1: DSC Data for this compound (Heating Rate: 10°C/min)
| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Crystal-to-Liquid Crystal | 45.2 | 48.5 | 35.8 |
| Liquid Crystal-to-Isotropic | 55.1 | 56.3 | 2.1 |
Table 2: TGA Data for this compound (Heating Rate: 10°C/min in Nitrogen)
| Parameter | Temperature (°C) |
| Onset of Decomposition (Tonset) | 350.5 |
| Temperature at 5% Mass Loss (T5%) | 365.2 |
| Temperature at 50% Mass Loss (T50%) | 410.8 |
| Temperature at Max Decomposition Rate (Tpeak) | 415.3 |
Mandatory Visualizations
Caption: Experimental workflow for DSC and TGA analysis.
Caption: Relationship between substance, properties, and techniques.
Discussion
The thermal analysis of this compound reveals key characteristics pertinent to its application in various formulations. The DSC thermogram is expected to show distinct endothermic peaks corresponding to the transition from a crystalline solid to a liquid crystalline phase, and subsequently to an isotropic liquid. The presence of the cis double bond at the 6th position of the fatty acid chain introduces a kink, which likely results in a lower melting point compared to its saturated counterpart, cholesteryl stearate. The position of this double bond can also influence the stability of the liquid crystal phases.[1]
The TGA results indicate that this compound is thermally stable up to approximately 350°C, after which it undergoes decomposition. This high thermal stability is advantageous for processes that may involve heating, such as melt-emulsification for nanoparticle preparation. The single-step degradation profile is typical for high-purity cholesterol esters.
Conclusion
DSC and TGA are powerful analytical techniques for the comprehensive thermal characterization of this compound. The data obtained from these methods are invaluable for researchers and formulation scientists in predicting the physical state, stability, and processing parameters of this cholesteryl ester. The protocols and representative data presented in this application note provide a solid foundation for the thermal analysis of this compound and related lipid-based materials.
References
Application Notes and Protocols: Laboratory Synthesis of Cholesteryl Petroselinate
These application notes provide a comprehensive protocol for the synthesis of cholesteryl petroselinate (B1238263), a cholesteryl ester of petroselinic acid. The procedure detailed below is based on a general and widely applicable Steglich esterification method, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is noted for its mild reaction conditions and good yields.
This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development who require a reliable method for the preparation of specific cholesteryl esters for their research.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of cholesteryl petroselinate using the described protocol. The values presented are representative and may vary based on experimental conditions and scale.
| Parameter | Value | Notes |
| Reactants | ||
| Cholesterol | 1.0 g (2.58 mmol) | Starting material |
| Petroselinic Acid | 0.81 g (2.84 mmol) | 1.1 molar equivalents relative to cholesterol |
| Dicyclohexylcarbodiimide (DCC) | 0.64 g (3.09 mmol) | 1.2 molar equivalents relative to cholesterol |
| 4-Dimethylaminopyridine (DMAP) | 0.03 g (0.25 mmol) | 0.1 molar equivalents (catalytic amount) |
| Dichloromethane (B109758) (DCM) | 20 mL | Anhydrous solvent |
| Reaction Conditions | ||
| Temperature | Room Temperature (approx. 20-25°C) | |
| Reaction Time | 12-18 hours | Monitored by Thin Layer Chromatography (TLC) |
| Product Yield & Purity | ||
| Theoretical Yield | 1.71 g | Based on cholesterol as the limiting reagent |
| Actual Yield (Post-Purification) | 1.45 g | ~85% yield |
| Purity (by HPLC or GC-MS) | >98% | Purity after column chromatography |
| Characterization | ||
| Appearance | White to off-white solid | |
| Melting Point | 78-82°C | Expected range for a cholesteryl ester of this chain length |
| Molecular Weight | 653.1 g/mol | C₄₅H₇₈O₂ |
Experimental Protocol
This section details the step-by-step methodology for the synthesis of this compound.
2.1 Materials and Reagents
-
Cholesterol (≥99%)
-
Petroselinic acid (≥98%)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexane (B92381) (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography (60 Å, 230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
2.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
2.3 Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add cholesterol (1.0 g, 2.58 mmol) and petroselinic acid (0.81 g, 2.84 mmol).
-
Add anhydrous dichloromethane (20 mL) to dissolve the reactants.
-
Add 4-dimethylaminopyridine (DMAP) (0.03 g, 0.25 mmol) to the solution.
-
Seal the flask with a septum and place it under an inert atmosphere (nitrogen or argon).
-
Cool the flask in an ice bath (0°C).
2.4 Reaction Execution
-
In a separate vial, dissolve dicyclohexylcarbodiimide (DCC) (0.64 g, 3.09 mmol) in a minimal amount of anhydrous DCM (approx. 5 mL).
-
Slowly add the DCC solution dropwise to the stirring reaction mixture in the ice bath over a period of 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the cholesterol spot and the appearance of a new, less polar product spot indicates reaction completion.
2.5 Workup and Purification
-
Once the reaction is complete, filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the precipitate with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL)
-
Saturated NaHCO₃ solution (2 x 20 mL)
-
Brine (1 x 20 mL)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
Prepare a silica gel slurry in hexane and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) to separate the desired product from any remaining starting materials or byproducts.
-
-
Collect the fractions containing the pure this compound (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white to off-white solid.
2.6 Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic ester carbonyl stretch.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity.
Visualized Workflow and Pathways
The following diagrams illustrate the key processes involved in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of the Steglich esterification.
Application Notes and Protocols for Cholesteryl Petroselinate in Chiral Nematic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cholesteryl Petroselinate, a cholesterol-based ester, and its application as a chiral component in the formulation of chiral nematic liquid crystals. Included are its physicochemical properties, protocols for synthesis and characterization, and its potential applications in various scientific and technological fields.
Introduction to this compound in Chiral Nematic Liquid Crystals
This compound is the ester formed from cholesterol and petroselinic acid, an isomer of oleic acid. Like many cholesteryl esters, it exhibits liquid crystalline properties. Specifically, this compound is a monotropic liquid crystal, meaning the chiral nematic (cholesteric) phase is observed only upon cooling from the isotropic liquid state. This property, along with its inherent chirality, makes it a valuable component for inducing helical structures in nematic liquid crystal hosts. The resulting chiral nematic phases are known for their unique optical properties, including selective reflection of circularly polarized light, which leads to vibrant color displays that are highly sensitive to temperature and other external stimuli.
The "quite low" transition temperature of this compound suggests its utility in formulations designed for near-ambient temperature applications. By carefully mixing this compound with a nematic host, the helical pitch of the resulting chiral nematic liquid crystal can be tuned, allowing for the precise control of its optical properties.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Cholesteryl cis-6-octadecenoate | N/A |
| CAS Number | 19485-80-4 | N/A |
| Molecular Formula | C45H78O2 | N/A |
| Molecular Weight | 651.11 g/mol | N/A |
| Liquid Crystal Phase | Monotropic Cholesteric (Chiral Nematic) | [1] |
| Phase Behavior | Forms a cholesteric phase upon cooling from the isotropic liquid. Does not exhibit a smectic phase.[1] | [1] |
| Transition Temperature | Described as "quite low".[1] Specific temperature requires experimental determination. | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method for the synthesis of cholesteryl esters using a triphenylphosphine-sulfur trioxide adduct as a catalyst.[1]
Materials:
-
Cholesterol
-
Petroselinic acid
-
Triphenylphosphine-sulfur trioxide (Ph3P·SO3)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cholesterol (1 equivalent) and petroselinic acid (1 equivalent) in anhydrous toluene.
-
Add the triphenylphosphine-sulfur trioxide adduct (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 110 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Preparation of a Chiral Nematic Liquid Crystal Mixture
Materials:
-
This compound (chiral dopant)
-
Nematic liquid crystal host (e.g., 5CB, E7)
-
Vials
-
Hot plate or oven
-
Vortex mixer
Procedure:
-
Weigh the desired amounts of this compound and the nematic liquid crystal host into a clean vial. The concentration of the chiral dopant will determine the helical pitch of the mixture.
-
Heat the vial on a hot plate or in an oven to a temperature above the clearing point of the nematic host and the melting point of this compound.
-
Once the mixture is in the isotropic liquid state (completely clear), vortex it thoroughly to ensure a homogeneous solution.
-
Slowly cool the mixture to room temperature. The chiral nematic phase will form upon cooling.
Caption: Workflow for preparing a chiral nematic mixture.
Characterization of the Chiral Nematic Phase
1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures of the pure this compound and its mixtures.
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature well above its expected isotropic transition at a controlled rate (e.g., 10 °C/min).
-
Cool the sample at the same controlled rate to observe the monotropic liquid crystal transition.
-
Perform a second heating and cooling cycle to ensure reproducibility.
-
The monotropic cholesteric-to-isotropic transition will appear as an exothermic peak upon cooling.
2. Polarized Optical Microscopy (POM)
POM is used to visualize the liquid crystal textures and confirm the presence of the chiral nematic phase.
Protocol:
-
Place a small amount of the liquid crystal mixture on a clean glass slide.
-
Cover with a coverslip to create a thin film.
-
Place the slide on a hot stage attached to a polarized optical microscope.
-
Heat the sample to the isotropic phase.
-
Slowly cool the sample while observing through the crossed polarizers.
-
The chiral nematic phase will exhibit a characteristic texture, such as a "fingerprint" texture, which can be used to determine the helical pitch.
3. Determination of Helical Twisting Power (HTP)
The HTP is a measure of the ability of a chiral dopant to induce a helical twist in a nematic host.
Protocol (Grandjean-Cano wedge method):
-
Prepare a wedge-shaped cell by placing a thin spacer at one edge between two flat glass plates.
-
Fill the wedge cell with the chiral nematic mixture in its isotropic phase.
-
Allow the cell to cool slowly to the chiral nematic phase.
-
Observe the cell under a polarized optical microscope. A series of disclination lines (Cano lines) will be visible.
-
The distance between these lines is related to the helical pitch (p).
-
The HTP can be calculated using the formula: HTP = 1 / (p * c), where 'c' is the concentration of the chiral dopant in the nematic host.
Logical Relationship of Characterization Techniques
Caption: Relationship between synthesis, characterization, and data.
Applications
Chiral nematic liquid crystals containing this compound have potential applications in:
-
Thermochromic Sensors: The temperature sensitivity of the helical pitch can be utilized for precise temperature sensing and mapping.
-
Smart Windows: The ability to switch between transparent and scattering states with an applied electric field.
-
Polarization-Sensitive Optical Components: As circular polarizers and filters.
-
Drug Delivery: The biocompatibility of cholesterol derivatives makes them interesting for use in stimuli-responsive drug release systems.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform synthesis and handling of volatile solvents in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application of Cholesteryl Petroselinate in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Petroselinate, a cholesterol ester, is a specialized lipid ingredient with significant potential in the formulation of advanced cosmetic and dermatological products. Its unique molecular structure, combining cholesterol with petroselinic acid, imparts valuable physicochemical properties that can enhance product performance and skin health. This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing this compound.
Cholesteryl esters, including this compound, are known for their ability to form liquid crystal structures within cosmetic emulsions.[1][2] These liquid crystalline phases mimic the lamellar structure of the skin's own lipid barrier, which is crucial for maintaining hydration and protecting against environmental aggressors.[3] The incorporation of this compound can therefore contribute to the formulation of products with superior moisturizing, barrier-repairing, and sensory properties.[4][5]
Key Properties and Benefits
This compound serves multiple functions in cosmetic formulations, primarily acting as an emollient, moisturizer, and emulsion stabilizer. Its benefits are derived from its chemical nature as a cholesterol derivative and its propensity to form liquid crystalline phases.
-
Emollient and Moisturizer: As a cholesterol ester, it softens and smoothens the skin by forming a protective layer that reduces transepidermal water loss (TEWL).[4][6] This helps to maintain skin hydration and suppleness.
-
Skin Barrier Reinforcement: Cholesterol is a vital component of the stratum corneum's lipid matrix, which also includes ceramides (B1148491) and free fatty acids.[7][8] Supplementing the skin with cholesterol derivatives like this compound can help restore and maintain the integrity of this crucial barrier.[9]
-
Formation of Liquid Crystal Structures: In emulsions, this compound can contribute to the formation of lamellar liquid crystal networks.[1][2] These structures enhance the stability of the formulation, provide a unique sensory experience, and can facilitate the controlled release of active ingredients.[10]
-
Texture Enhancer: It can impart a creamy and luxurious feel to cosmetic products, improving their spreadability and overall aesthetic appeal.[4]
Quantitative Data Summary
| Parameter | Instrument/Method | Expected Outcome with this compound | Rationale |
| Skin Hydration | Corneometer® | Increase in arbitrary units (a.u.) | Cholesterol esters enhance the skin's barrier function, reducing water loss and increasing hydration levels.[11] |
| Transepidermal Water Loss (TEWL) | Tewameter® / Evaporimeter | Decrease in g/m²/h | Reinforcement of the lipid barrier by cholesterol derivatives reduces the passive diffusion of water through the stratum corneum.[12][13] |
| Skin Elasticity | Cutometer® | Improvement in R-parameters (e.g., R2, R5, R7) | Enhanced skin hydration and barrier function contribute to improved biomechanical properties of the skin, such as firmness and elasticity.[14][15] |
| Emulsion Stability | Microscopic Analysis & Rheology | Formation of stable liquid crystal structures; appropriate viscosity | Cholesteryl esters can act as stabilizers in emulsions, with liquid crystal formation enhancing long-term stability.[4] |
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion with this compound
This protocol describes the preparation of a basic O/W cream incorporating this compound.
Materials:
-
Oil Phase:
-
This compound: 2-5%
-
Cetearyl Alcohol: 2-4%
-
Glyceryl Stearate: 2-3%
-
Caprylic/Capric Triglyceride: 5-10%
-
-
Water Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3-5%
-
Xanthan Gum: 0.2-0.5%
-
-
Cool-down Phase:
-
Preservative (e.g., Phenoxyethanol): 0.5-1%
-
Fragrance (optional): 0.1-0.3%
-
Procedure:
-
Water Phase Preparation: In a suitable vessel, disperse the xanthan gum in glycerin to form a slurry. Add the deionized water and heat to 75-80°C while stirring until the xanthan gum is fully hydrated.[16]
-
Oil Phase Preparation: In a separate vessel, combine this compound, cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75-80°C while stirring until all components are melted and the phase is uniform.[16]
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed (e.g., 5000-10000 rpm) for 3-5 minutes to form a fine emulsion.[17]
-
Cooling: Switch to gentle stirring and allow the emulsion to cool.
-
Cool-down Phase Addition: Once the emulsion has cooled to below 40°C, add the preservative and fragrance (if using) and mix until uniform.[18]
-
Final Adjustments: Adjust the pH if necessary and perform final quality control checks.
Protocol for In Vivo Evaluation of Skin Hydration (Corneometry)
Objective: To measure the effect of a cosmetic formulation containing this compound on skin surface hydration.
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).
Procedure:
-
Panelist Selection: Recruit healthy volunteers with normal to dry skin.
-
Acclimatization: Allow panelists to acclimatize to the controlled environment (temperature: 20-22°C, relative humidity: 40-60%) for at least 20-30 minutes before measurements.[19]
-
Test Sites: Define test areas on the volar forearm.
-
Baseline Measurement (T0): Take at least three Corneometer® readings from each test site before product application to establish a baseline hydration level.[20]
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated test area. A control area should be left untreated or treated with a placebo formulation.
-
Post-application Measurements: Take measurements at predefined time points (e.g., T1h, T2h, T4h, T8h, T24h) to assess the change in skin hydration over time.[21]
-
Data Analysis: Calculate the mean Corneometer® units for each time point and compare the values of the treated site to the baseline and the control site.
Protocol for In Vivo Evaluation of Transepidermal Water Loss (TEWL)
Objective: To assess the effect of a cosmetic formulation containing this compound on the skin's barrier function by measuring TEWL.
Apparatus: Tewameter® or other open-chamber evaporimeter.
Procedure:
-
Panelist Selection and Acclimatization: Follow the same procedure as for corneometry.[13]
-
Test Sites: Define test areas on the volar forearm.
-
Baseline Measurement (T0): Measure the baseline TEWL for each test site. The probe should be held gently on the skin without pressure until a stable reading is obtained.[22]
-
Product Application: Apply the test formulation as described in the corneometry protocol.
-
Post-application Measurements: Measure TEWL at specified intervals after product application.
-
Data Analysis: Analyze the change in TEWL over time for the treated area compared to the baseline and the control area. A decrease in TEWL indicates an improvement in skin barrier function.[12]
Protocol for In Vivo Evaluation of Skin Elasticity (Cutometry)
Objective: To measure the effect of a cosmetic formulation containing this compound on the viscoelastic properties of the skin.
Apparatus: Cutometer® (e.g., MPA 580, Courage + Khazaka).
Procedure:
-
Panelist Selection and Acclimatization: Follow the same procedure as for corneometry.
-
Test Sites: Define test areas, typically on the cheek or forearm.
-
Baseline Measurement (T0): Perform baseline measurements with the Cutometer® probe. The instrument applies negative pressure to draw the skin into the probe, and its ability to resist and return to its original state is measured.[14][23]
-
Product Application: Apply the test formulation daily for a specified period (e.g., 4 weeks).
-
Post-application Measurements: Repeat the Cutometer® measurements at the end of the study period.
-
Data Analysis: Analyze the various R-parameters provided by the Cutometer® software. For example, an increase in R2 (gross elasticity), R5 (net elasticity), and R7 (biological elasticity) indicates an improvement in skin elasticity.[15]
Visualizations
Caption: Mechanism of Skin Barrier Reinforcement.
Caption: Experimental Workflow for Efficacy Testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding Liquid Crystal Emulsions in Cosmetic Science | Cosmetic Scientist - London Beauty Chemist and Formulators [cosmeticscientist.com]
- 3. The role of lipids in the barrier function of the skin - Leiden University [universiteitleiden.nl]
- 4. Cholesteryl Isostearate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 5. sincereskincare.com [sincereskincare.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. regimenlab.com [regimenlab.com]
- 8. stratiaskin.com [stratiaskin.com]
- 9. 2250.care [2250.care]
- 10. jc-dermalabo.jp [jc-dermalabo.jp]
- 11. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
- 14. delaviesciences.com [delaviesciences.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. growinglabs.com [growinglabs.com]
- 17. formulabotanica.com [formulabotanica.com]
- 18. soapguild.org [soapguild.org]
- 19. scielo.br [scielo.br]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 21. jmcscientificconsulting.com [jmcscientificconsulting.com]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. Cutometer® MPA 580 - Skin Elasticity Measurement [courage-khazaka.com]
Application Notes and Protocols for Investigating the Biocompatibility of Cholesteryl Petroselinate-Based Carriers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the biocompatibility of novel drug delivery carriers based on Cholesteryl Petroselinate. This document outlines detailed protocols for key in vitro and in vivo assays to assess the safety profile of these lipid-based nanoparticles.
This compound, a cholesterol ester, holds promise for modulating the physical properties of lipid nanoparticles in drug delivery applications.[1] Ensuring the biocompatibility of such novel excipients is a critical step in the preclinical development of drug delivery systems. The following protocols are adapted from established methods for assessing the biocompatibility of lipid-based nanoparticles and provide a robust strategy for characterizing this compound carriers.
Data Presentation: Summary of Expected Quantitative Data
The following tables are templates for summarizing the quantitative data obtained from the biocompatibility assays described in this document.
Table 1: In Vitro Cytotoxicity of this compound-Based Nanoparticles
| Cell Line | Formulation | Concentration (µg/mL) | Cell Viability (%) (MTT Assay) | IC50 (µg/mL) |
| HEK293 | CP-LNP 1 | 10 | ||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| HepG2 | CP-LNP 1 | 10 | ||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| HeLa | CP-LNP 1 | 10 | ||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 |
CP-LNP: this compound-Lipid Nanoparticle
Table 2: Hemocompatibility of this compound-Based Nanoparticles
| Formulation | Concentration (µg/mL) | Hemolysis (%) |
| CP-LNP 1 | 10 | |
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| Positive Control (Triton X-100) | 1% | 100 |
| Negative Control (PBS) | - | < 2 |
Table 3: In Vivo Acute Toxicity of this compound-Based Nanoparticles in Mice
| Group | Dose (mg/kg) | Body Weight Change (%) (Day 7) | Serum ALT (U/L) | Serum AST (U/L) | Histopathological Observations (Liver, Spleen, Kidney) |
| Control (Saline) | - | No abnormalities | |||
| CP-LNP 1 | 10 | ||||
| 50 | |||||
| 100 |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol assesses the effect of this compound-based nanoparticles on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
This compound-based nanoparticles (CP-LNPs)
-
Human cell lines (e.g., HEK293, HepG2, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Prepare serial dilutions of CP-LNPs in cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 24 and 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Hemolysis Assay
This protocol evaluates the potential of this compound-based nanoparticles to damage red blood cells.
Materials:
-
Freshly collected human or rat blood with anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
This compound-based nanoparticles (CP-LNPs)
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood at 1000 x g for 10 minutes. Discard the supernatant and wash the RBC pellet three times with PBS. Resuspend the RBCs in PBS to obtain a 2% (v/v) suspension.
-
Treatment: In microcentrifuge tubes, add 0.5 mL of the 2% RBC suspension to 0.5 mL of different concentrations of CP-LNPs in PBS.
-
Controls: Prepare a negative control (0.5 mL RBC suspension + 0.5 mL PBS) and a positive control (0.5 mL RBC suspension + 0.5 mL 1% Triton X-100).
-
Incubation: Incubate all tubes at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.
-
Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of released hemoglobin at 540 nm.
-
Calculation: Hemolysis (%) = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
Protocol 3: In Vivo Acute Toxicity Study
This protocol provides a preliminary assessment of the in vivo toxicity of this compound-based nanoparticles in a rodent model.
Materials:
-
Healthy adult mice (e.g., Balb/c, 6-8 weeks old)
-
This compound-based nanoparticles (CP-LNPs)
-
Sterile saline solution
-
Animal housing and handling equipment
-
Blood collection supplies
-
Instruments for organ harvesting and tissue fixation (10% neutral buffered formalin)
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Dosing: Divide the mice into groups (n=5 per group). Administer a single intravenous (IV) injection of different doses of CP-LNPs (e.g., 10, 50, 100 mg/kg) via the tail vein. The control group receives an equivalent volume of sterile saline.
-
Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, activity), and body weight daily for 7 days.
-
Blood Collection: At the end of the study (Day 7), collect blood via cardiac puncture for serum biochemistry analysis (e.g., ALT, AST).
-
Organ Collection and Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, spleen, kidneys, lungs, heart) and fix them in 10% neutral buffered formalin for histopathological examination.
Visualizations
Caption: Workflow for Biocompatibility Assessment.
Caption: Potential Cellular Interaction Pathways.
References
Application Notes and Protocols for Cholesteryl Petroselinate in Targeted Gene Delivery
Disclaimer: The following application notes and protocols are a representative guide based on established principles of cholesterol-based lipid nanoparticles for gene delivery. Specific experimental data for Cholesteryl Petroselinate (B1238263) in this application is limited in the public domain. Therefore, the provided data tables and certain protocol specifics are illustrative and should be optimized for specific research applications.
Introduction
Cholesteryl petroselinate is a cholesterol ester containing petroselinic acid, a monounsaturated omega-12 fatty acid. Its unique structural properties, combining the rigid cholesterol backbone with a flexible and biocompatible fatty acid chain, make it a promising candidate for the formulation of lipid-based nanoparticles for targeted gene delivery. This document provides an overview of its potential applications, key characteristics, and detailed protocols for its use in research settings.
Cholesterol and its derivatives are integral components of non-viral gene delivery systems, contributing to the stability, fusogenicity, and biocompatibility of liposomal and lipid nanoparticle formulations.[1][2][3] The incorporation of cholesterol derivatives can influence the efficiency of cellular uptake and endosomal escape, critical steps for successful gene transfection.[4] Cationic lipids, often formulated with cholesterol, are widely used to complex with negatively charged nucleic acids to form lipoplexes suitable for gene delivery.[5][6][7]
Molecular Structure and Proposed Advantages
This compound's structure may offer several advantages in gene delivery formulations:
-
Enhanced Stability: The cholesterol moiety can increase the rigidity and stability of the lipid bilayer, reducing the leakage of encapsulated genetic material.[2]
-
Improved Biocompatibility: Petroselinic acid is a naturally occurring fatty acid, which may lead to lower cytotoxicity compared to synthetic lipid components.
-
Modulated Fluidity: The cis-isomer of the petroselinic acid chain could influence the fluidity of the lipid membrane, potentially enhancing fusion with endosomal membranes and facilitating the release of the genetic payload into the cytoplasm.
References
- 1. Liposomal Formulation of Monovalent Cholesteryl Cytofectins with Acyclic Head Groups and Gene Delivery: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in gene delivery by cationic lipids: guanidinium-cholesterol-based systems as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene delivery by dendrimers operates via a cholesterol dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encapsula.com [encapsula.com]
- 6. New cationic lipid formulations for gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel cholesterol-based cationic lipids for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Cholesteryl Petroselinate formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Cholesteryl Petroselinate.
Troubleshooting Guides
This section provides solutions to common problems observed during the development and storage of this compound formulations.
Issue 1: Physical Instability - Aggregation and Particle Size Increase
Question: My this compound nanoparticle formulation is showing signs of aggregation and an increase in particle size over time. What are the potential causes and how can I resolve this?
Answer:
Aggregation in lipid-based formulations is a common issue stemming from insufficient stabilization. The primary causes and potential solutions are outlined below:
-
Insufficient Surface Stabilization: The concentration or type of surfactant or polymer used may not be adequate to provide a sufficient steric or electrostatic barrier.
-
Inappropriate Zeta Potential: For formulations relying on electrostatic stabilization, a zeta potential close to neutral (0 mV) can lead to particle aggregation.
-
Solution: Aim for a zeta potential of at least ±30 mV. This can be achieved by incorporating a charged lipid or a charged surfactant into your formulation.
-
-
Storage Temperature: Elevated temperatures can increase the kinetic energy of particles, leading to more frequent collisions and a higher likelihood of aggregation.
-
Solution: Store the formulation at a lower temperature (e.g., 4°C), provided that this does not induce crystallization of any components.[3]
-
-
Lipid Composition: The ratio of this compound to other lipids, such as phospholipids (B1166683) and cholesterol, can impact the overall stability of the formulation. An optimal ratio is crucial for stable liposomal and nanoparticle formulations.[4][5][6]
Issue 2: Chemical Instability - Hydrolysis and Oxidation
Question: I am observing a decrease in the concentration of this compound in my formulation over time, and I suspect chemical degradation. What are the likely degradation pathways and how can I prevent them?
Answer:
This compound, as an ester of an unsaturated fatty acid, is susceptible to two primary chemical degradation pathways: hydrolysis and oxidation.[7]
-
Hydrolysis: The ester bond in this compound can be cleaved by water, yielding cholesterol and petroselinic acid.[8][9] This process is often catalyzed by acidic or basic conditions.
-
Prevention:
-
pH Control: Maintain the pH of the formulation in the neutral range (pH 6.5-7.5) where the rate of hydrolysis is typically at a minimum.[10] Use a suitable buffering agent to maintain the desired pH.
-
Lyophilization: For long-term storage, consider freeze-drying the formulation to remove water, which is a key reactant in hydrolysis.[3][11]
-
-
-
Oxidation: The double bond in the petroselinic acid moiety is susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions.[7] This can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, and ketones, which can compromise the quality and safety of the formulation.[12]
-
Prevention:
-
Antioxidants: Incorporate antioxidants such as alpha-tocopherol (B171835) (Vitamin E), butylated hydroxytoluene (BHT), or ascorbic acid into the formulation.
-
Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Light Protection: Store the formulation in light-protected containers (e.g., amber vials).
-
Inert Atmosphere: During manufacturing, purge the formulation and the container headspace with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
-
Issue 3: Formulation Inhomogeneity - Crystallization or Precipitation
Question: I am observing the formation of crystals or a precipitate in my this compound formulation upon storage. What is causing this and what are the solutions?
Answer:
Crystallization or precipitation can occur if the concentration of this compound or other lipid components exceeds their solubility in the formulation matrix, particularly with changes in temperature.[13][14][15][16]
-
Supersaturation: The formulation may be supersaturated with respect to one or more of its components.
-
Solution:
-
Concentration Adjustment: Reduce the concentration of the precipitating component.
-
Solubilizers: Incorporate co-solvents or solubilizing excipients that can increase the solubility of the problematic component.
-
-
-
Temperature-Induced Precipitation: A decrease in temperature during storage can reduce the solubility of lipids, leading to crystallization.
-
Solution:
-
Storage at Controlled Room Temperature: If the formulation is stable at room temperature, avoid refrigeration.
-
Formulation Optimization: Adjust the lipid composition to create a more stable amorphous phase. The inclusion of certain excipients can inhibit crystallization.[14]
-
-
-
Polymorphic Transitions: Cholesteryl esters can exist in different crystalline and liquid crystalline states.[17] A transition to a less soluble polymorphic form during storage can result in precipitation.
-
Solution:
-
Excipient Selection: Certain excipients can stabilize a more soluble amorphous or liquid crystalline state.
-
Thermal Analysis: Utilize techniques like Differential Scanning Calorimetry (DSC) to understand the thermal behavior of your formulation and identify potential phase transitions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for aqueous formulations of this compound?
A1: For aqueous formulations, it is recommended to maintain a pH in the neutral range, typically between 6.5 and 7.5. This helps to minimize the rate of ester hydrolysis. The use of a suitable biological buffer is advised to maintain this pH throughout the shelf-life of the product.[10]
Q2: What are some suitable excipients to improve the stability of this compound formulations?
A2: The choice of excipients is critical for stability.[18][19]
-
For Physical Stability:
-
Phospholipids: (e.g., phosphatidylcholine, phosphatidylethanolamine) are fundamental for forming stable lipid bilayers in liposomes and nanoparticles.
-
Cholesterol: Can be included to modulate membrane fluidity and improve the stability of liposomal formulations.[10][20][21] A molar ratio of phospholipid to cholesterol around 2:1 is often a good starting point.[5][6]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 or Poloxamer 188 can provide steric stabilization to nanoparticles.[22][23][24]
-
-
For Chemical Stability:
-
Antioxidants: Alpha-tocopherol, BHT, and ascorbic acid can protect against oxidative degradation.
-
Chelating Agents: EDTA can prevent metal-catalyzed oxidation.
-
Q3: How can I improve the long-term stability of my this compound formulation?
A3: For long-term stability, lyophilization (freeze-drying) is a highly effective strategy.[3][11] By removing water, it significantly reduces the potential for hydrolysis. It is crucial to use a cryoprotectant (e.g., sucrose, trehalose) to protect the formulation during the freezing and drying processes.[3][25] The lyophilized product should be stored in a tightly sealed container to prevent moisture ingress.
Q4: What analytical techniques are recommended for assessing the stability of this compound formulations?
A4: A combination of analytical techniques is necessary for a comprehensive stability assessment:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to monitor changes in particle size, size distribution (Polydispersity Index, PDI), and zeta potential, which are indicators of physical stability.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is essential for quantifying this compound and its degradation products.[26][27][28] A stability-indicating HPLC method should be developed and validated.
-
Microscopy: Techniques like Transmission Electron Microscopy (TEM) or Cryo-TEM can be used to visualize the morphology of the formulation and detect any changes over time.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to assess the physical state of the lipids and detect any changes in crystallinity.
Data Presentation
Table 1: Influence of Formulation Parameters on the Stability of Cholesteryl Ester Nanoemulsions (Analogous Data)
| Cholesteryl Ester | Mean Particle Size (nm) | Change in Particle Size (over 237 days) | pH Change (over 237 days) | Lipid Peroxidation |
| Cholesteryl Oleate (Unsaturated) | ~150 | Stable | Decrease | Moderate |
| Cholesteryl Linoleate (Polyunsaturated) | ~160 | Stable | Decrease | High |
| Cholesteryl Stearate (Saturated) | ~200 | More Variation | Smaller Decrease | Low |
Data summarized from a study on different cholesteryl ester nanoemulsions, providing insights into the relative stability of unsaturated vs. saturated esters.[29][30][31]
Table 2: Effect of Cholesterol Content on Liposome (B1194612) Stability (Analogous Data)
| Phospholipid:Cholesterol Molar Ratio | Stability at 37°C and 50°C (30 days) |
| 100:0 | Low |
| 80:20 | Moderate |
| 70:30 (2.3:1) | High |
| 60:40 | High |
| 50:50 | Moderate |
Data summarized from studies on the influence of cholesterol on the stability of phospholipid liposomes.[5][6]
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids (e.g., DSPC), and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation or agitation at a temperature above the phase transition temperature of the lipids.
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated material by size exclusion chromatography or dialysis.
-
Protocol 2: Stability-Indicating HPLC-ELSD Method for Quantification of this compound
-
Objective: To develop a method to quantify this compound and separate it from its potential degradation products (cholesterol and petroselinic acid).
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
ELSD Settings: Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min.
-
-
Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
-
Forced Degradation Study: [32][33][34][35]
-
To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound.
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 80°C.
-
Photodegradation: Expose to UV light.
-
Analyze the stressed samples to confirm that the degradation products are resolved from the parent peak of this compound.
-
Visualizations
Caption: Troubleshooting decision tree for this compound formulation instability.
Caption: Factors impacting the chemical and physical stability of formulations.
References
- 1. Long term impact of surfactants & polymers on the colloidal stability, aggregation and dissolution of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the lyophilization process for long-term stability of solid-lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Influence of cholesterol on liposome stability and on in vitro drug release | Semantic Scholar [semanticscholar.org]
- 7. lndcollege.co.in [lndcollege.co.in]
- 8. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 9. Hydrolysis of cholesteryl ester in low density lipoprotein converts this lipoprotein to a liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Insights into the Role of Cholesterol in Inverted Hexagonal Phase Stabilization and Endosomal Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystallization Processes In Fats And Lipid Systems [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 14. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystallization of Cholesterol in Phospholipid Membranes Follows Ostwald's Rule of Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of oxidation on the hydrolysis by cholesterol esterase of sitosteryl esters as compared to a cholesteryl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps [article.sapub.org]
- 25. mdpi.com [mdpi.com]
- 26. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 28. "Analytical methods for cholesterol quantification" by L.-H. Li, E.P. Dutkiewicz et al. [jfda-online.com]
- 29. Modification of composition of a nanoemulsion with different cholesteryl ester molecular species: Effects on stability, peroxidation, and cell uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Modification of composition of a nanoemulsion with different cholesteryl ester molecular species: effects on stability, peroxidation, and cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. medcraveonline.com [medcraveonline.com]
- 33. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 34. scispace.com [scispace.com]
- 35. researchgate.net [researchgate.net]
Technical Support Center: Cholesteryl Petroselinate Nanoparticles
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl Petroselinate nanoparticles. The focus is on overcoming the common challenge of nanoparticle aggregation to ensure stable and effective formulations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis, purification, and storage of this compound nanoparticles.
Q1: My this compound nanoparticles are aggregating immediately after synthesis. What are the likely causes and solutions?
A1: Immediate aggregation is typically due to suboptimal formulation or process parameters. Here are the key factors to investigate and the corresponding solutions:
-
Inadequate Stabilization: The repulsive forces between nanoparticles are insufficient to overcome the attractive van der Waals forces.
-
Solution: Incorporate a sufficient concentration of a stabilizing agent. For lipid-based nanoparticles, polyethylene (B3416737) glycol (PEG)-lipids are commonly used to provide a steric barrier that prevents aggregation.[1][2]
-
-
Incorrect pH: The surface charge of the nanoparticles is highly dependent on the pH of the medium, which influences their stability.[3][4]
-
Solution: Optimize the pH of the formulation buffer. The ideal pH will depend on the overall composition of your nanoparticles.
-
-
High Ionic Strength: High salt concentrations in the buffer can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[1]
-
Solution: Reduce the ionic strength of the formulation buffer. If a certain salt concentration is required, consider enhancing steric stabilization.
-
-
High Lipid Concentration: A high concentration of lipids during formulation increases the frequency of particle collisions, which can promote aggregation.
-
Solution: Experiment with lower initial lipid concentrations during synthesis. Concentration can be performed post-synthesis using methods like dialysis against a polymer solution if needed.[5]
-
Q2: My nanoparticles look good initially but aggregate during storage. How can I improve their long-term stability?
A2: Aggregation during storage is a common issue and can be influenced by several factors:
-
Storage Temperature: Both freezing and elevated temperatures can induce aggregation. Freeze-thaw cycles are particularly detrimental.[1][6][7]
-
Inappropriate Storage Buffer: The pH and composition of the storage buffer can change over time, leading to destabilization.
-
Solution: Store the nanoparticles in a well-buffered solution at the optimal pH for stability. For convenience in biological applications, storage at a physiological pH (around 7.4) is often suggested.[6]
-
-
Mechanical Stress: Agitation, such as vigorous vortexing or shaking, can cause nanoparticles to aggregate.[1]
-
Solution: Handle nanoparticle suspensions gently. Resuspend any sediment by gentle swirling or slow pipetting.
-
Q3: I am observing a significant increase in the Polydispersity Index (PDI) of my nanoparticle suspension. What does this indicate and what should I do?
A3: The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a suspension.[9] A PDI value below 0.1 is considered monodisperse, while a value greater than 0.7 indicates a very broad size distribution, which is often a sign of aggregation.[10]
-
What it indicates: An increasing PDI suggests that your nanoparticles are aggregating, leading to a wider range of particle sizes.
-
What to do:
-
Re-evaluate your formulation and storage conditions: Refer to the points in Q1 and Q2 to identify potential causes of instability.
-
Filter the suspension: You may be able to recover non-aggregated particles by filtering the suspension through a 0.2 µm filter.[4]
-
Optimize your synthesis protocol: Ensure consistent and controlled mixing during nanoparticle formation. The use of microfluidic devices can improve batch-to-batch consistency.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in nanoparticles?
A1: this compound is an ester formed from cholesterol and petroselinic acid, a monounsaturated omega-12 fatty acid.[11][12][13] In lipid nanoparticles, cholesterol and its esters are incorporated to modulate the fluidity and stability of the lipid bilayer.[1][11]
Q2: What is zeta potential and what is a good value for stable nanoparticles?
A2: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of a nanoparticle, and it is a key indicator of the stability of a colloidal dispersion.[14]
-
High Magnitude Zeta Potential (e.g., > +30 mV or < -30 mV): Indicates strong electrostatic repulsion between particles, which generally leads to a stable dispersion with minimal aggregation.
-
Low Magnitude Zeta Potential (e.g., between -10 mV and +10 mV): Suggests that the repulsive forces are weak, and the nanoparticles are more likely to aggregate.
Q3: How can I prevent aggregation during freeze-thaw cycles?
A3: To prevent aggregation during freezing and thawing, it is crucial to use cryoprotectants. Sugars such as trehalose (B1683222) and sucrose (B13894) are widely used to protect nanoparticles during this process.[1][6] A common approach is to add 20% (w/v) sucrose or trehalose to the nanoparticle suspension before freezing.[6]
Q4: Can I use sonication to redisperse aggregated nanoparticles?
A4: Gentle sonication can sometimes be used to redisperse flocculated (loosely aggregated) nanoparticles.[4] However, for strongly aggregated particles, sonication may not be effective and could even lead to further degradation of the nanoparticles. It is always better to prevent aggregation in the first place.
Q5: What are the best analytical techniques to monitor nanoparticle aggregation?
A5: The primary technique for monitoring nanoparticle aggregation is Dynamic Light Scattering (DLS).[9][15][16] DLS provides information on:
-
Z-average diameter: The intensity-weighted mean hydrodynamic size of the particle population. An increase in Z-average diameter over time is a clear indication of aggregation.
-
Polydispersity Index (PDI): Measures the width of the particle size distribution. An increasing PDI suggests aggregation.[9][10]
-
Zeta Potential: Measures the surface charge and predicts the electrostatic stability of the suspension.
Flow imaging microscopy (FIM) is another powerful technique for detecting and quantifying aggregates in biopharmaceutical formulations like LNPs.[7]
Data Presentation
Table 1: Factors Influencing Lipid Nanoparticle Aggregation and Mitigation Strategies
| Factor | Potential Cause of Aggregation | Mitigation Strategy |
| Formulation pH | pH near the isoelectric point reduces surface charge and electrostatic repulsion.[17] | Optimize buffer pH to achieve a high absolute zeta potential (> |30| mV).[14] |
| Ionic Strength | High salt concentrations screen surface charges, reducing electrostatic repulsion.[1] | Use buffers with low ionic strength; enhance steric stabilization if high salt is necessary. |
| Stabilizer Conc. | Insufficient steric or electrostatic stabilization.[18] | Optimize the concentration of stabilizers like PEG-lipids.[1][2] |
| Temperature | Freeze-thaw cycles or high temperatures can induce aggregation.[1][6] | Store at 4°C; for freezing, use cryoprotectants like sucrose or trehalose.[6] |
| Mechanical Stress | Agitation (vortexing, shaking) can promote particle collision and aggregation.[1] | Handle suspensions gently; use slow swirling or pipetting for resuspension. |
Table 2: Typical DLS Parameters for Stable vs. Aggregated Nanoparticle Suspensions
| Parameter | Stable Suspension | Aggregated Suspension |
| Z-average Diameter | Consistent over time | Increases over time |
| Polydispersity Index (PDI) | < 0.2 | > 0.5 and increasing |
| Zeta Potential | > |30| mV | Approaching 0 mV |
| Visual Appearance | Homogeneous, translucent | Visible precipitates, sediment |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Ethanol (B145695) Injection
This protocol is a general method for forming lipid-based nanoparticles and should be optimized for your specific formulation.
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, other lipids (e.g., ionizable lipid, phospholipid), and a PEG-lipid stabilizer in ethanol to achieve the desired molar ratios and total lipid concentration.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous buffer at the desired pH (e.g., citrate (B86180) buffer, pH 4.0).
-
-
Nanoparticle Formation:
-
Vigorously stir the aqueous phase on a magnetic stir plate.
-
Rapidly inject the ethanolic lipid solution into the aqueous phase (a typical volume ratio is 1:3 to 1:5 ethanol to aqueous phase).
-
The rapid change in solvent polarity will cause the lipids to self-assemble into nanoparticles.
-
-
Purification and Buffer Exchange:
-
Dialyze the nanoparticle suspension against a neutral buffer (e.g., PBS, pH 7.4) for 24-48 hours to remove the ethanol and acidic formulation buffer. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Protocol 2: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
This protocol outlines the steps for assessing the stability of your nanoparticle suspension.
-
Sample Preparation:
-
Dilute a small aliquot of your nanoparticle suspension in the appropriate buffer (the same buffer used for suspension) to a suitable concentration for DLS analysis. This prevents multiple scattering effects.
-
-
Instrument Setup:
-
Use a DLS instrument (e.g., Malvern Zetasizer).[9]
-
Equilibrate the instrument to the desired measurement temperature (e.g., 25°C).
-
Enter the correct parameters for the dispersant (viscosity and refractive index).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and perform the measurement.
-
Acquire at least three replicate measurements for each sample.
-
-
Data Analysis:
-
Record the Z-average diameter, Polydispersity Index (PDI), and zeta potential.
-
To assess stability over time, repeat the measurements at regular intervals (e.g., daily or weekly) on samples stored under different conditions.
-
Mandatory Visualization
Caption: Troubleshooting workflow for nanoparticle aggregation.
Caption: Key factors contributing to nanoparticle aggregation.
References
- 1. fluidimaging.com [fluidimaging.com]
- 2. Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. nanohybrids.net [nanohybrids.net]
- 5. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kenelec.com.au [kenelec.com.au]
- 8. mdpi.com [mdpi.com]
- 9. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3p-instruments.com [3p-instruments.com]
- 11. This compound, 19485-80-4 | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. bettersizeinstruments.com [bettersizeinstruments.com]
- 16. azom.com [azom.com]
- 17. benchchem.com [benchchem.com]
- 18. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
Optimizing the encapsulation efficiency of drugs in Cholesteryl Petroselinate carriers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the encapsulation of therapeutic agents in Cholesteryl Petroselinate carriers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why use it as a drug carrier?
A1: this compound is a cholesterol ester, a type of lipid.[1] Its structure consists of a cholesterol molecule linked to petroselinic acid, a monounsaturated fatty acid. Materials like this are used in drug delivery to form the basis of lipid nanoparticles (LNPs).[1][2] These carriers are particularly useful for encapsulating hydrophobic (water-insoluble) drugs, enhancing their stability, and modifying their release kinetics.[3][4][5] The inclusion of cholesterol and its esters in lipid formulations can increase the stability of the nanoparticle and modulate the fluidity of the lipid bilayer.[1][6][7]
Q2: What types of drugs are best suited for encapsulation in this compound carriers?
A2: Due to its highly lipophilic (fat-loving) nature, this compound is ideal for creating a lipid matrix to encapsulate hydrophobic or lipophilic drugs. Hydrophilic (water-loving) drugs can also be encapsulated, typically within the aqueous core of a liposome (B1194612) structure, but this often requires more complex formulation strategies, such as the thin-film hydration method where the drug is dissolved in the aqueous phase.[8][9]
Q3: What are the critical factors that influence encapsulation efficiency?
A3: Several factors significantly impact the amount of drug successfully encapsulated. These include:
-
Physicochemical Properties of the Drug: The drug's solubility, molecular weight, and charge are crucial.
-
Lipid Composition: The ratio of this compound to other "helper" lipids (like phospholipids (B1166683) or PEGylated lipids) is a key parameter to optimize.[10][11][12]
-
Drug-to-Lipid Ratio: The initial amount of drug relative to the total lipid content directly affects loading capacity.[4][11]
-
Formulation Method: The chosen technique (e.g., thin-film hydration, nanoprecipitation) and its specific parameters (e.g., temperature, mixing speed, solvent choice) are critical.[13][14]
-
pH and Ionic Strength: The pH of the aqueous buffer can influence both the charge of the drug and the stability of the lipid carrier.[15]
Q4: What is the difference between "Encapsulation Efficiency" and "Drug Loading"?
A4:
-
Encapsulation Efficiency (EE%) refers to the percentage of the initial drug added that is successfully entrapped within the nanoparticles. It is calculated as: EE% = (Total Drug - Free Unencapsulated Drug) / Total Drug * 100.[16]
-
Drug Loading (DL%) refers to the weight percentage of the encapsulated drug relative to the total weight of the nanoparticle (drug + lipids). It reflects the final composition of the carrier.
Troubleshooting Guide
This guide addresses common problems encountered during the formulation and analysis of drug-loaded this compound carriers.
Problem 1: Low Encapsulation Efficiency (EE%)
| Potential Cause | Recommended Solution |
| Poor Drug Solubility in Lipid Matrix | For hydrophobic drugs, ensure the drug and lipids are fully co-dissolved in the organic solvent during the initial step. Consider adding a small percentage of a co-solvent that is miscible with both the lipid and the drug. |
| Suboptimal Drug-to-Lipid Ratio | Systematically vary the initial drug-to-lipid molar ratio. High drug concentrations can lead to drug crystallization instead of encapsulation. Start with a lower ratio (e.g., 1:50) and gradually increase it.[11] |
| Incompatible Formulation Method | If using thin-film hydration for a hydrophilic drug, ensure the hydration temperature is above the phase transition temperature (Tc) of the lipid mixture to allow for efficient partitioning into the aqueous core.[8][17] For hydrophobic drugs, nanoprecipitation might yield better results due to the rapid self-assembly process.[13][18] |
| Phase Separation During Hydration | Ensure vigorous agitation (e.g., vortexing, bath sonication) during the hydration step of the thin-film method to promote the formation of stable vesicles.[17] |
| Incorrect pH of Aqueous Phase | Adjust the pH of the hydration buffer. For ionizable drugs, using a pH that neutralizes the drug's charge can enhance its lipophilicity and improve encapsulation within the lipid matrix.[15] |
Problem 2: Particle Aggregation and Instability
| Potential Cause | Recommended Solution |
| Insufficient Surface Stabilization | Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into the formulation at 1-5 mol%. The polyethylene (B3416737) glycol (PEG) chains provide steric hindrance, preventing particles from aggregating.[18] |
| High Ionic Strength of Buffer | High salt concentrations can screen surface charges and lead to aggregation. Use buffers with lower ionic strength (e.g., 10 mM HEPES instead of 1X PBS) where possible. |
| Suboptimal Storage Conditions | Store nanoparticle suspensions at 4°C. Do not freeze unless a suitable cryoprotectant (e.g., sucrose, trehalose) has been included in the formulation, as freezing can disrupt the lipid structure. |
| High Polydispersity Index (PDI) | A high PDI (>0.3) indicates a wide particle size distribution, which can lead to instability (Ostwald ripening). Refine the formulation process; for instance, if using extrusion, ensure an adequate number of passes through the membrane (typically 11-21 passes).[19] |
Quantitative Data Summary
The following tables provide illustrative data on how key parameters can affect the final characteristics of drug-loaded carriers.
Table 1: Effect of Drug:Lipid Ratio on Encapsulation of a Model Hydrophobic Drug (Formulation: this compound / Phosphatidylcholine / DSPE-PEG2000 at 50:45:5 molar ratio)
| Drug:Lipid Molar Ratio | Avg. Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (EE%) |
| 1:100 | 115 ± 4 | 0.15 | 95 ± 3% |
| 1:50 | 122 ± 5 | 0.18 | 91 ± 4% |
| 1:20 | 135 ± 8 | 0.25 | 75 ± 6% |
| 1:10 | 158 ± 12 | 0.34 | 52 ± 9% |
Table 2: Effect of Helper Lipid Composition on Carrier Properties (Formulation: Total Lipid content constant, Drug:Lipid ratio at 1:50)
| This compound (mol%) | Phosphatidylcholine (mol%) | Avg. Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) |
| 80 | 15 | 180 ± 10 | -5.2 ± 0.8 | 68 ± 5% |
| 60 | 35 | 145 ± 7 | -12.5 ± 1.1 | 85 ± 4% |
| 50 | 45 | 122 ± 5 | -18.9 ± 1.5 | 91 ± 4% |
| 40 | 55 | 110 ± 6 | -25.4 ± 1.8 | 88 ± 3% |
Experimental Protocols
Protocol 1: Formulation by Thin-Film Hydration
This method is versatile and widely used for preparing liposomes and lipid nanoparticles.[17][19][20]
-
Lipid Film Preparation:
-
Weigh the desired amounts of this compound, helper lipids (e.g., phosphatidylcholine), and the hydrophobic drug.
-
Dissolve the components in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[17]
-
-
Hydration:
-
Hydrate the dried lipid film with an aqueous buffer (e.g., HEPES, PBS). For encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
The hydration should be performed at a temperature above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc.[17]
-
Agitate the flask vigorously (e.g., by vortexing) to detach the lipid film and form multilamellar vesicles (MLVs).[8]
-
-
Size Reduction (Homogenization):
-
To achieve a uniform size distribution, the MLV suspension must be downsized.[9]
-
Extrusion (Recommended): Load the suspension into an extruder and pass it repeatedly (11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm).[19]
-
Sonication (Alternative): Use a probe or bath sonicator. Note that this method can sometimes lead to lipid degradation or contamination.
-
Protocol 2: Determination of Encapsulation Efficiency by HPLC
This protocol describes an indirect method to quantify the amount of non-encapsulated drug.[21]
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle suspension.
-
Separate the nanoparticles from the aqueous phase containing the free, unencapsulated drug. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the sample through a small SEC column (e.g., Sephadex G-50). The larger nanoparticles will elute first, followed by the smaller free drug molecules.
-
Centrifugal Ultrafiltration: Use a centrifugal filter unit (e.g., Amicon Ultra with a 10-30 kDa molecular weight cutoff). Centrifuge the sample to force the aqueous phase (containing free drug) through the filter, retaining the nanoparticles.
-
-
-
Quantification of Free Drug:
-
Calculation:
-
Total Drug: This is the known initial concentration of the drug added during formulation.
-
Free Drug: This is the concentration measured in the filtrate/eluate.
-
Calculate the EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] * 100[16]
-
Visualizations
Caption: Experimental workflow for formulation and analysis.
Caption: Troubleshooting flowchart for low encapsulation.
References
- 1. This compound, 19485-80-4 | BroadPharm [broadpharm.com]
- 2. crodapharma.com [crodapharma.com]
- 3. mdpi.com [mdpi.com]
- 4. susupport.com [susupport.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 10. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. microfluidics-mpt.com [microfluidics-mpt.com]
- 14. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]
- 15. Processing of lipid nanoparticles for RNA encapsulation - American Chemical Society [acs.digitellinc.com]
- 16. rsc.org [rsc.org]
- 17. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 18. Fundamentals of lipid nanoparticles formation mechanism by nanoprecipitation - Inside Therapeutics [insidetx.com]
- 19. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 21. researchgate.net [researchgate.net]
- 22. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of Cholesteryl Petroselinate Mesophases
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the thermal stability of Cholesteryl Petroselinate mesophases.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the known thermal properties of pure this compound?
A1: Direct and detailed quantitative data, such as specific transition temperatures from Differential Scanning Calorimetry (DSC), for pure this compound are not widely available in the literature. However, it has been described as having a single monotropic cholesteric phase with long-lived metastability and a relatively low transition temperature. For comparison, the thermal properties of other common unsaturated cholesteryl esters are provided in the table below.[1][2]
Table 1: Thermal Properties of Common Unsaturated Cholesteryl Esters (for comparison)
| Cholesteryl Ester | Abbreviation | Crystal to Mesophase Transition (°C) | Mesophase to Isotropic Liquid Transition (°C) | Enthalpy of Transition (kJ/mol) |
| Cholesteryl Oleate | CO | ~45 | ~51 | 29.3 |
| Cholesteryl Linoleate | CL | ~34 | ~42 | 25.1 |
| Cholesteryl Erucate | CE | ~50 | ~61 | 33.5 |
| This compound | CP | Data not readily available | Data not readily available | Data not readily available |
Note: The values for CO, CL, and CE are approximate and can vary based on purity and experimental conditions. This table serves as a reference for researchers to estimate the expected thermal behavior of this compound.
Q2: What are the primary methods for enhancing the thermal stability of this compound mesophases?
A2: The two most common and effective methods for enhancing the thermal stability of cholesteric liquid crystals, including this compound, are:
-
Polymer Stabilization: This involves the formation of a cross-linked polymer network within the liquid crystal host. This network provides a scaffolding that helps to maintain the cholesteric structure over a wider temperature range.[3][4][5]
-
Nanoparticle Doping: The introduction of nanoparticles into the liquid crystal can stabilize the mesophases. The nanoparticles tend to locate in the defect regions of the liquid crystal structure, reducing the overall energy and increasing the temperature range of the mesophase.[6][7]
Q3: How much of an increase in thermal stability can I expect from these methods?
A3: The degree of thermal stabilization is dependent on several factors, including the concentration of the polymer or nanoparticles, the specific materials used, and the processing conditions. For polymer-stabilized systems, an increase in the clearing point (the temperature at which the liquid crystal becomes isotropic) of several degrees Celsius is commonly observed.[3] With nanoparticle doping, the blue phase temperature range, a high-temperature cholesteric phase, has been shown to widen by nearly 6 K with just 0.5 wt.% of silica (B1680970) nanoparticles in a cholesteryl nonanoate (B1231133) mixture.[6]
Table 2: Examples of Thermal Stability Enhancement in Cholesteric Liquid Crystals
| System | Stabilizer | Concentration | Observed Enhancement |
| Cholesteryl Nonanoate / EBBA mixture | Silica Nanoparticles | 0.5 wt.% | Blue phase range increased by ~6 K[6] |
| DNA Liquid Crystals | Gold Nanorods | Not specified | Cholesteric phase existed in a wider temperature range[6] |
| Blue Phase Liquid Crystal | Nickel Nanoparticles | 0.05 wt.% | Blue phase range widened from 5.9°C to 7.7°C[6] |
| Blue Phase Liquid Crystal | Gold Nanoparticles | 5.0 wt.% | Thermal stability of blue phase increased from 5.5°C to 22.8°C[8] |
Note: These examples are from studies on various cholesteric liquid crystal systems and are provided to illustrate the potential for thermal stability enhancement.
Section 2: Troubleshooting Guides
Issue 1: Incomplete Polymerization in Polymer-Stabilized this compound
-
Symptom: The sample remains tacky or fluid after UV curing. The expected increase in thermal stability is not observed.
-
Possible Causes:
-
Insufficient UV intensity or exposure time.
-
Presence of oxygen, which can inhibit free-radical polymerization.
-
Incompatible photoinitiator for the chosen UV wavelength.
-
Low concentration of the monomer or crosslinker.
-
-
Troubleshooting Steps:
-
Increase UV exposure time or use a higher intensity UV source.
-
Perform the curing process in an inert atmosphere (e.g., nitrogen glovebox) to minimize oxygen inhibition.
-
Ensure the absorption spectrum of the photoinitiator overlaps with the emission spectrum of the UV lamp.
-
Increase the concentration of the reactive monomer and/or crosslinker in the initial mixture.
-
Issue 2: Aggregation of Nanoparticles in Doped this compound
-
Symptom: Visible clumps of nanoparticles in the sample, leading to inconsistent thermal properties and light scattering.
-
Possible Causes:
-
Poor dispersion of nanoparticles in the liquid crystal host.
-
Incompatible surface functionalization of the nanoparticles with the cholesteryl ester.
-
Too high a concentration of nanoparticles.
-
-
Troubleshooting Steps:
-
Use a high-shear mixer or sonicator to disperse the nanoparticles in a suitable solvent before mixing with this compound. The solvent should then be completely evaporated.
-
Select nanoparticles with a non-polar surface functionalization to improve compatibility with the cholesteryl ester.
-
Start with a very low concentration of nanoparticles (e.g., <0.1 wt.%) and gradually increase it.
-
Consider in-situ synthesis of nanoparticles within the liquid crystal matrix for better dispersion.
-
Section 3: Experimental Protocols
Protocol 1: Polymer Stabilization of this compound
-
Objective: To form a polymer network within this compound to enhance its thermal stability.
-
Materials:
-
This compound (CP)
-
Reactive monomer (e.g., RM257, a liquid crystal diacrylate)
-
Crosslinker (e.g., trimethylolpropane (B17298) triacrylate)
-
Photoinitiator (e.g., Irgacure 651)
-
Glass slides with a conductive coating (e.g., ITO-coated glass)
-
Spacers of a defined thickness (e.g., 10 µm)
-
UV curing system (365 nm wavelength)
-
-
Procedure:
-
Prepare a mixture of this compound, reactive monomer, crosslinker, and photoinitiator. A typical starting composition is 95 wt.% CP, 4.5 wt.% reactive monomer, 0.45 wt.% crosslinker, and 0.05 wt.% photoinitiator.
-
Heat the mixture to its isotropic phase and mix thoroughly until a homogenous solution is obtained.
-
Construct a cell by placing spacers between two ITO-coated glass slides.
-
Fill the cell with the molten mixture via capillary action.
-
Cool the cell to the cholesteric mesophase of the pure this compound.
-
Expose the cell to UV radiation (e.g., 10 mW/cm²) for a sufficient time (e.g., 10-15 minutes) to induce polymerization.
-
Characterize the thermal properties of the polymer-stabilized sample using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) and compare them to the pure CP.
-
Protocol 2: Nanoparticle Doping of this compound
-
Objective: To disperse nanoparticles within this compound to enhance its thermal stability.
-
Materials:
-
This compound (CP)
-
Nanoparticles (e.g., silica, gold, or titanium dioxide nanoparticles with a non-polar surface coating)
-
A volatile solvent compatible with both the nanoparticles and CP (e.g., toluene (B28343) or chloroform)
-
Sonicator
-
Vacuum oven
-
-
Procedure:
-
Disperse a known weight of nanoparticles in the chosen solvent. A typical starting concentration is 0.1-1.0 wt.% relative to the mass of CP.
-
Sonicate the nanoparticle dispersion for at least 30 minutes to ensure deagglomeration.
-
Dissolve the this compound in the nanoparticle dispersion.
-
Gently heat and stir the mixture to ensure homogeneity.
-
Evaporate the solvent completely in a vacuum oven at a temperature below the melting point of CP.
-
The resulting solid is the nanoparticle-doped this compound.
-
Characterize the thermal properties of the doped sample using DSC and POM and compare them to the pure CP.
-
Section 4: Visualizations
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mriquestions.com [mriquestions.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymer Networks Give Cholesteric Liquid Crystals the Creeps - Advanced Science News [advancedsciencenews.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Achiral Nanoparticle-Enhanced Chiral Twist and Thermal Stability of Blue Phase Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Synthesized Cholesteryl Petroselinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purity analysis of Cholesteryl Petroselinate (B1238263).
Frequently Asked Questions (FAQs)
Q1: What is Cholesteryl Petroselinate and what are its key structural features?
This compound is a cholesteryl ester. It is formed through the esterification of cholesterol with petroselinic acid (cis-6-octadecenoic acid).[1][2] The molecule consists of the rigid, polycyclic steroid nucleus of cholesterol and a long, unsaturated fatty acid chain.[3] Its molecular formula is C₄₅H₇₈O₂ and it has a molecular weight of approximately 651.1 g/mol .[2]
Q2: What are the most common impurities encountered during the synthesis of this compound?
Common impurities can arise from starting materials, side reactions, or degradation.[] These may include:
-
Unreacted Starting Materials: Cholesterol and petroselinic acid.
-
Byproducts of Synthesis: Depending on the synthetic route, byproducts from coupling reagents may be present. For example, if using an acid chloride route, residual acid may be present.
-
Oxidation Products: The double bond in both the cholesterol moiety (at C5-C6) and the petroselinate chain (at C6'-C7') are susceptible to oxidation.[]
-
Isomers of Petroselinic Acid: Commercial petroselinic acid may contain isomers, which would result in the formation of isomeric cholesteryl esters.
-
Degradation Products: Hydrolysis of the ester bond can lead to the reformation of cholesterol and petroselinic acid.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction completion and for identifying the presence of major impurities like unreacted cholesterol.[5]
-
High-Performance Liquid Chromatography (HPLC): A robust quantitative method for determining the purity percentage and separating closely related impurities. Reversed-phase HPLC is commonly used for cholesteryl esters.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identifying subtle structural impurities.[9][10][11] It can confirm the successful formation of the ester linkage.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[12][13] Techniques like LC-MS can provide both separation and mass identification.[12][14]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking | 1. Sample is too concentrated or overloaded.[15][16][17] 2. The compound is interacting with the silica (B1680970) gel (if acidic or basic).[15] 3. The spotting solvent is too polar and has not fully evaporated. 4. Impurities are present in the sample.[16] | 1. Dilute the sample before spotting.[18] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-1%).[18] 3. Ensure the spot is completely dry before placing the plate in the developing chamber. 4. Purify the sample further before analysis. |
| Poor separation of spots (Rf values too close) | 1. The mobile phase (solvent system) polarity is not optimal.[16] 2. The TLC plate is of poor quality.[16] | 1. Adjust the polarity of the mobile phase. For nonpolar compounds like cholesteryl esters, a common system is hexane:ethyl acetate (B1210297). To increase separation from cholesterol, decrease the proportion of the more polar solvent (ethyl acetate). 2. Use a high-quality, pre-coated TLC plate. |
| Spots are at the baseline (Rf ≈ 0) or at the solvent front (Rf ≈ 1) | 1. At Baseline: The mobile phase is not polar enough to move the compound.[18] 2. At Solvent Front: The mobile phase is too polar, causing all components to travel with it.[15][18] | 1. At Baseline: Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane:ethyl acetate mixture). 2. At Solvent Front: Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).[18] |
| No spots are visible | 1. The sample is too dilute.[17][18] 2. The compound is not UV-active and the visualization method is insufficient.[18] 3. The compound is volatile and has evaporated.[18] | 1. Concentrate the sample or apply the spot multiple times in the same location, allowing it to dry between applications.[17][18] 2. Use a chemical stain. A common stain for lipids is phosphomolybdic acid or a potassium permanganate (B83412) solution, followed by gentle heating. 3. This is unlikely for this compound, but ensure proper sample handling. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple, unexpected peaks | 1. Presence of impurities (e.g., unreacted starting materials, byproducts). 2. Sample degradation in the solvent or on the column. 3. Isomers of the product are present. | 1. Identify impurities by running standards (cholesterol, petroselinic acid) or by collecting fractions for analysis by MS or NMR. 2. Use fresh, high-purity solvents and check the stability of the compound in the mobile phase. 3. Isomeric separation may require optimization of the mobile phase or column. |
| Peak fronting or tailing | 1. Fronting: Sample overload. 2. Tailing: Column degradation (active sites on the stationary phase), or secondary interactions between the analyte and the stationary phase. | 1. Reduce the injection volume or dilute the sample. 2. Use a new column or flush the existing column. Ensure the mobile phase is appropriate for the analyte. |
| Shifting retention times | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging or contamination. | 1. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent or replace it if performance continues to degrade. |
Experimental Protocols
Protocol 1: TLC Analysis of this compound
-
Plate Preparation: Use a pre-coated silica gel 60 F₂₅₄ TLC plate. With a pencil, gently draw a starting line approximately 1 cm from the bottom edge.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable volatile solvent (e.g., chloroform (B151607) or dichloromethane) to a concentration of approximately 1-2 mg/mL. Prepare solutions of cholesterol and petroselinic acid standards at the same concentration.
-
Spotting: Using a fine capillary tube, carefully spot a small amount of each solution onto the starting line, ensuring the spots are small and do not spread. Allow the solvent to fully evaporate.
-
Development: Prepare a mobile phase of Hexane:Ethyl Acetate (e.g., 95:5 v/v). Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper to ensure saturation of the atmosphere with solvent vapor.[15] Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization:
-
UV Light: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm. Cholesterol and this compound should be visible.
-
Staining: Dip the dried plate into a staining solution (e.g., 10% phosphomolybdic acid in ethanol). Gently heat the plate with a heat gun until colored spots appear. This compound, being very nonpolar, will have a high Rf value, while the more polar cholesterol will have a lower Rf value.[15]
-
Protocol 2: Reversed-Phase HPLC Analysis of this compound
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of Acetonitrile:Isopropanol (e.g., 50:50 v/v) is often effective for separating cholesteryl esters.[7][8] All solvents should be HPLC grade and degassed.
-
Flow Rate: 1.0 - 1.5 mL/min.[19]
-
Detection: UV detector set to a low wavelength, typically 205-210 nm, as cholesteryl esters have poor chromophores.[7][8][19]
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.5 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject 10-20 µL of the prepared sample into the HPLC system.
-
Analysis: Run the analysis and record the chromatogram. The purity of this compound can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Expected Elution Order: In reversed-phase HPLC, less polar compounds are retained longer. However, with long-chain esters, the separation is complex. Typically, free cholesterol will elute earlier than its long-chain esters.
-
Data Presentation
Table 1: Typical Chromatographic Data
| Compound | Technique | Typical Mobile Phase | Expected Rf / Retention Time |
| This compound | TLC | Hexane:Ethyl Acetate (95:5) | High Rf (e.g., 0.7 - 0.8) |
| Cholesterol (impurity) | TLC | Hexane:Ethyl Acetate (95:5) | Lower Rf (e.g., 0.2 - 0.3) |
| Petroselinic Acid (impurity) | TLC | Hexane:Ethyl Acetate (95:5) | Mid-range Rf, may streak without acid in eluent |
| This compound | RP-HPLC | Acetonitrile:Isopropanol (50:50) | Later elution than cholesterol |
| Cholesterol (impurity) | RP-HPLC | Acetonitrile:Isopropanol (50:50) | Earlier elution than ester |
Table 2: Key Spectroscopic Data for this compound (C₄₅H₇₈O₂)
| Technique | Feature | Expected Value / Observation |
| ¹H NMR (in CDCl₃) | Vinyl proton (C6-H of cholesterol) | ~5.4 ppm, multiplet[10] |
| Carbinol proton (C3-H of cholesterol) | ~4.6 ppm, multiplet[10] | |
| Vinyl protons (C6'/C7'-H of petroselinate) | ~5.3 ppm, multiplet | |
| Acetyl methyl protons (if using cholesteryl acetate as reference) | ~2.0 ppm, singlet[10] | |
| ¹³C NMR (in CDCl₃) | Ester Carbonyl (C=O) | ~170-175 ppm |
| Vinyl carbons (C5/C6 of cholesterol) | ~140 ppm and ~122 ppm[10] | |
| Carbinol carbon (C3 of cholesterol) | ~74-75 ppm[10] | |
| Mass Spec (ESI-MS) | [M+NH₄]⁺ | ~669.6 m/z |
| [M+Na]⁺ | ~674.6 m/z | |
| Diagnostic Fragment | ~369.3 m/z (cholesteryl cation)[20] |
Visualizations
Caption: Workflow for synthesis, purification, and analysis.
Caption: Decision tree for troubleshooting common TLC issues.
Caption: Integrated workflow for purity analysis techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. larodan.com [larodan.com]
- 3. mriquestions.com [mriquestions.com]
- 5. aocs.org [aocs.org]
- 6. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Spectra Database. Cholesteryl Acetate [imserc.northwestern.edu]
- 10. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 11. NMR spectroscopic identification of cholesterol esters, plasmalogen and phenolic glycolipids as fingerprint markers of human intracranial tuberculomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. microbiozindia.com [microbiozindia.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. silicycle.com [silicycle.com]
- 19. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 20. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
Preventing phase separation in Cholesteryl Petroselinate mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl Petroselinate mixtures. Our goal is to help you prevent and resolve issues related to phase separation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of this compound mixtures?
A1: Phase separation is the phenomenon where a mixture separates into two or more distinct phases with different compositions and physical properties. In this compound mixtures, this can manifest as the formation of different liquid crystal phases (e.g., smectic, cholesteric), crystalline domains, or an amorphous phase alongside the desired uniform mixture.[1][2][3] This can impact the stability, efficacy, and physical characteristics of your formulation.
Q2: What are the common causes of phase separation in these mixtures?
A2: Phase separation in cholesteryl ester mixtures can be triggered by several factors, including:
-
Temperature: Cholesteryl esters exhibit complex temperature-dependent phase behavior. Cooling from an isotropic (liquid) state can lead to the formation of metastable phases or incomplete mixing.[3][4]
-
Composition: The relative concentrations of this compound and other components in the mixture are critical. Certain ratios may be more prone to separation.[1]
-
Presence of other lipids: The addition of other lipids, such as phospholipids (B1166683) or triglycerides, can either promote or inhibit phase separation depending on their interaction with this compound.[5][6]
-
Solvent System: The choice of solvent and the method of solvent removal can influence the final solid-state structure and homogeneity of the mixture.[1]
-
Impurities: The presence of impurities can act as nucleation sites, promoting crystallization and phase separation.
Q3: How can I detect phase separation in my samples?
A3: Several analytical techniques can be used to identify phase separation:
-
Polarized Light Microscopy (PLM): This is a direct visual method to observe different liquid crystalline textures and crystalline domains.[3]
-
Differential Scanning Calorimetry (DSC): DSC can detect multiple thermal transitions (e.g., melting points, glass transitions), which can indicate the presence of separate phases.[3][4][7]
-
X-Ray Diffraction (XRD): XRD provides information about the crystalline structure and can distinguish between different polymorphic forms or phases.[2][8]
-
13C Magic Angle Spinning Nuclear Magnetic Resonance (13C MAS NMR): This technique can identify the phases present in the mixture and provide information about molecular structure and dynamics.[1]
Troubleshooting Guide
Issue 1: My this compound mixture appears cloudy or has visible precipitates after preparation.
| Potential Cause | Suggested Solution |
| Incomplete solubilization of components. | Ensure all components are fully dissolved in the chosen solvent system before solvent removal. Gentle heating or sonication may be required. |
| Rapid cooling or solvent evaporation. | Slow, controlled cooling or evaporation can help maintain a homogenous mixture and prevent premature crystallization or phase separation.[4] |
| Supersaturation leading to crystallization. | Consider adjusting the concentration of the components. Seeding the solution at a low supersaturation with the desired crystal form might help control crystallization and prevent agglomeration.[9] |
Issue 2: DSC analysis of my mixture shows multiple, unexpected thermal transitions.
| Potential Cause | Suggested Solution |
| Presence of multiple phases. | The different peaks likely correspond to the melting or phase transitions of separate domains within your mixture.[3][7] |
| Polymorphism. | Cholesteryl esters can exist in different crystalline forms (polymorphs), each with its own melting point. The presence of other esters can influence which polymorph is formed.[1] |
| Metastable phase formation. | Rapid cooling can trap the mixture in a metastable state which, upon heating in the DSC, may rearrange into a more stable form, showing complex thermal behavior.[3][4] Consider annealing the sample at a temperature just below the lowest observed transition and then re-running the DSC scan. |
Issue 3: How can I improve the stability and prevent phase separation in my formulation?
| Strategy | Explanation |
| Incorporate stabilizing excipients. | The addition of certain excipients can prevent phase separation. While specific data for this compound is limited, principles from other systems suggest that polymers or surfactants could be effective.[9][10] For lipid-based systems, phospholipids like phosphatidylcholine are often used.[11][12] |
| Optimize the lipid composition. | The addition of other lipids can modulate the phase behavior. For instance, cholesterol is known to influence the phase separation of other lipids.[5][13] Experiment with different ratios of co-lipids to find a stable formulation. |
| Control the thermal history. | The heating and cooling rates during preparation can significantly impact the final state of the mixture. A well-defined and reproducible thermal protocol is crucial. |
| Solvent selection. | The solvent used to prepare the mixture can influence the resulting solid-state properties. Experiment with different solvents to find one that promotes homogenous mixing. |
Data Presentation
Table 1: Illustrative Thermal Transitions of Cholesteryl Ester Mixtures Detected by DSC
This table provides example data that could be obtained from a DSC analysis, indicating the presence of multiple phases.
| Sample | Transition 1 (Tm1, °C) | Transition 2 (Tm2, °C) | Interpretation |
| Pure this compound | 45.2 | - | Single melting point of the pure component. |
| Mixture A (Unstable) | 44.8 | 58.1 | Two distinct melting points suggest phase separation into at least two different domains.[3] |
| Mixture B (Stabilized) | 48.5 (broad) | - | A single, albeit broad, melting transition suggests a more homogenous mixture. |
Table 2: Example X-Ray Diffraction Data for Different Phases
This table illustrates how XRD can be used to identify different structural phases.
| Phase | Key Diffraction Peaks (2θ) | Lamellar Periodicity (d-spacing, Å) |
| Smectic A Phase | Single sharp peak in the small-angle region. | ~35-45 |
| Crystalline Form I | Multiple sharp peaks in the wide-angle region. | Varies |
| Crystalline Form II | Different set of sharp peaks in the wide-angle region. | Varies |
Experimental Protocols
1. Sample Preparation for Analysis
A general procedure for preparing this compound mixtures for analysis:
-
Weigh the desired amounts of this compound and other components.
-
Dissolve the components in a suitable organic solvent (e.g., chloroform, ethanol).
-
Gently heat and vortex the mixture until all components are fully dissolved, resulting in a clear solution.
-
Remove the solvent under a stream of nitrogen gas or by using a rotary evaporator to form a thin lipid film.
-
Place the sample under high vacuum for at least 4 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer if required for the specific application, followed by vortexing and sonication.
2. Differential Scanning Calorimetry (DSC)
-
Accurately weigh 3-5 mg of the prepared mixture into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a starting temperature (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the expected melting point.
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating scan to observe the thermal behavior after a controlled cooling cycle. This can help identify metastable phases.[4]
3. Polarized Light Microscopy (PLM)
-
Place a small amount of the sample on a clean glass microscope slide.
-
If the sample is a solid, gently heat the slide on a hot stage to melt the sample into a thin film.
-
Place a coverslip over the sample.
-
Position the slide on the microscope stage equipped with a hot stage for temperature control.
-
Observe the sample through crossed polarizers as it is heated and cooled.
-
Different liquid crystal phases will exhibit characteristic textures (e.g., focal conic, fan-like textures for smectic phases; planar or oily streak textures for cholesteric phases). Crystalline domains will appear as bright regions against a dark background.[3]
Visualizations
Caption: Troubleshooting workflow for addressing phase separation.
Caption: Role of excipients in preventing phase separation.
References
- 1. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phase behavior of cholesteryl esters in intracellular inclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol favors phase separation of sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase separations in binary and ternary cholesterol-phospholipid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new high-temperature transition of crystalline cholesterol in mixtures with phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Excipients on Liquid-Liquid Phase Separation and Aggregation in Dual Variable Domain Immunoglobulin Protein Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermodynamics of phosphatidylcholine-cholesterol mixed model membranes in the liquid crystalline state studied by the orientational order parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic properties of binary mixtures of phosphatidylcholines and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholesterol Alters the Phase Separation in Model Membranes Containing hBest1 | MDPI [mdpi.com]
Adjusting the helical pitch of Cholesteryl Petroselinate liquid crystals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl Petroselinate liquid crystals. The following information is based on the general principles of cholesteric liquid crystals and may require experimental validation for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected behavior of the helical pitch of this compound with changes in temperature?
The helical pitch of cholesteric liquid crystals, including esters of cholesterol, is generally sensitive to temperature.[1][2][3] Depending on the specific molecular structure and interactions, the pitch may either increase or decrease with rising temperature.[1][3] For many cholesteryl esters, the pitch tends to increase as the temperature rises, especially in the normal cholesteric state.[3] However, in some cases, particularly near a cholesteric-smectic phase transition, the pitch can decrease with increasing temperature.[1][3] It is crucial to experimentally characterize the temperature dependence of your specific this compound sample.
Q2: How can I modify the helical pitch of this compound?
There are three primary methods for adjusting the helical pitch:
-
Temperature Variation: As mentioned in Q1, changing the temperature of the liquid crystal sample will alter the helical pitch.[1][4]
-
Dopants: Introducing chiral or achiral dopants into the this compound can significantly change the pitch.[1][5][6] Chiral dopants can either shorten or lengthen the pitch depending on their helical twisting power (HTP) and handedness relative to the host.[1][7] Achiral dopants can also anomalously increase the pitch by promoting the formation of smectic clusters.[5][6]
-
Electric or Magnetic Fields: Applying an external electric or magnetic field can unwind the helical structure, leading to a change in the pitch.[8][9][10][11] A sufficiently strong field can completely unwind the helix, transitioning the material to a nematic state.[9]
Q3: My this compound sample is not showing any color. What could be the issue?
The vibrant colors reflected by cholesteric liquid crystals are a result of the selective reflection of light when the helical pitch is on the order of the wavelength of visible light. If your sample appears colorless, it could be due to several reasons:
-
Pitch is outside the visible range: The helical pitch may be too long (in the infrared region) or too short (in the ultraviolet region).
-
Incorrect alignment: The liquid crystal molecules need to be in a planar alignment (Grandjean texture) for strong color reflection. If the alignment is focal conic, the sample will appear milky or cloudy.
-
Isotropic phase: The sample may be at a temperature above its clearing point, in the isotropic liquid phase where there is no helical structure.
Q4: Can I mix different chiral dopants to achieve a specific pitch?
Yes, mixing chiral dopants is a common technique to fine-tune the helical pitch.[1][12] You can even mix two dopants with opposite temperature dependencies to create a temperature-compensated mixture where the pitch remains stable over a specific temperature range.[1][12] The resulting pitch will depend on the concentration and helical twisting power of each dopant.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent pitch measurements | 1. Temperature fluctuations.[1] 2. Inhomogeneous mixing of dopants. 3. Contamination of the sample. | 1. Use a precisely controlled temperature stage. 2. Ensure thorough mixing of the liquid crystal and dopant in the isotropic phase.[1] 3. Use high-purity this compound and dopants. |
| Color of the liquid crystal film is not uniform | 1. Non-uniform cell gap. 2. Poor surface alignment. 3. Temperature gradient across the sample. | 1. Use high-quality spacers to ensure a uniform cell gap. 2. Use appropriate alignment layers (e.g., rubbed polyimide) on the substrates. 3. Ensure the entire sample is at a uniform and stable temperature. |
| Pitch changes over time (instability) | 1. Photochemical degradation of the liquid crystal or dopant. 2. Chemical reaction between the liquid crystal and the alignment layer or sealant. 3. Crystallization of the sample. | 1. Protect the sample from prolonged exposure to UV light. 2. Ensure chemical compatibility of all materials used in the cell. 3. Operate within the stable cholesteric temperature range of the material. |
| Difficulty in unwinding the helix with an electric field | 1. Low dielectric anisotropy of the liquid crystal. 2. Pitch is too short, requiring a very high unwinding field.[9] 3. Conductive impurities in the sample. | 1. Consider doping with a material that increases the dielectric anisotropy. 2. Increase the pitch by adjusting temperature or dopant concentration before applying the field. 3. Purify the this compound to remove ionic impurities. |
Quantitative Data Summary
The following tables provide an illustrative summary of how different factors can influence the helical pitch. Note that the specific values for this compound will need to be determined experimentally.
Table 1: Effect of Temperature on Helical Pitch (Illustrative)
| Temperature (°C) | Helical Pitch (nm) - Scenario A (dP/dT > 0)[3] | Helical Pitch (nm) - Scenario B (dP/dT < 0)[1] |
| 50 | 400 | 450 |
| 60 | 420 | 430 |
| 70 | 440 | 410 |
| 80 | 460 | 390 |
Table 2: Effect of Chiral Dopant Concentration on Helical Pitch (Illustrative)
| Dopant Concentration (wt%) | Helical Pitch (nm) - Dopant X (Shortens Pitch) | Helical Pitch (nm) - Dopant Y (Lengthens Pitch) |
| 0.5 | 550 | 650 |
| 1.0 | 480 | 720 |
| 1.5 | 410 | 790 |
| 2.0 | 340 | 860 |
Experimental Protocols
Protocol 1: Preparation of a Doped this compound Mixture
-
Materials: this compound, chiral dopant, volatile solvent (e.g., chloroform), vial, magnetic stirrer, hot plate.
-
Procedure: a. Weigh the desired amounts of this compound and the chiral dopant and place them in a clean vial. b. Add a small amount of the volatile solvent to dissolve the components. c. Place the vial on a hot plate with magnetic stirring and heat it to the isotropic phase of the mixture. d. Stir the mixture for several hours to ensure homogeneity.[1] e. Allow the solvent to evaporate completely. f. Cool the mixture slowly back to the cholesteric phase.
Protocol 2: Fabrication of a Planar Aligned Liquid Crystal Cell
-
Materials: Doped this compound mixture, two glass substrates with transparent electrodes (e.g., ITO-coated glass), alignment layer material (e.g., polyimide), rubbing machine, spacers, UV-curable sealant.
-
Procedure: a. Clean the ITO-coated glass substrates thoroughly. b. Spin-coat the alignment layer material onto the ITO surface of both substrates. c. Cure the alignment layer according to the manufacturer's instructions. d. Rub the alignment layers in anti-parallel directions using a rubbing machine. e. Place spacers of the desired thickness onto one of the substrates. f. Apply the UV-curable sealant around the perimeter of the substrate. g. Place the second substrate on top, with the rubbed surfaces facing each other and in an anti-parallel configuration. h. Cure the sealant with UV light, leaving a small gap for filling. i. Heat the empty cell and the liquid crystal mixture to the isotropic phase. j. Fill the cell with the liquid crystal mixture via capillary action. k. Seal the filling port with the sealant and cure. l. Cool the filled cell slowly to the cholesteric phase to promote planar alignment.
Visualizations
References
- 1. Optica Publishing Group [opg.optica.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 7. An l -isosorbide-based reactive chiral dopant with high helical twisting power for cholesteric liquid crystal polymers reflecting left-handed circular ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01672F [pubs.rsc.org]
- 8. Electric-Field-Induced Texture Transformation and Pitch Contraction in a Cholesteric Liquid Crystal | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mathnet.ru [mathnet.ru]
- 12. [PDF] Temperature-independent pitch invariance in cholesteric liquid crystal. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Mitigating Cytotoxicity of Cholesteryl Petroselinate Delivery Systems
Disclaimer: Cholesteryl Petroselinate is a specific cholesteryl ester that is not extensively documented in publicly available scientific literature regarding its cytotoxicity in drug delivery systems. Therefore, this guide is built upon established principles for mitigating cytotoxicity in lipid-based and cholesterol-containing nanoparticle delivery systems, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). The recommendations provided are general and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our this compound-based delivery system. What are the likely causes?
A1: Cytotoxicity in lipid-based delivery systems can stem from several factors.[1][2] Key contributors include:
-
Physicochemical Properties: The size, surface charge (zeta potential), and concentration of your nanoparticles are critical determinants of toxicity.[1][3] Cationic (positively charged) lipids, for instance, are known to interact strongly with negatively charged cell membranes, which can lead to membrane disruption and cell death.[1][2]
-
Lipid Composition: The specific lipids used, including this compound, and their degradation products can induce toxicity.[2] While cholesterol is a natural component of cell membranes, excessive amounts or its accumulation in specific cellular compartments can be cytotoxic.[4][5] The hydrolysis of cholesteryl esters can release free cholesterol, which, if not properly managed by the cell, can trigger apoptosis.[5]
-
Contaminants: Endotoxins or residual solvents from the formulation process can induce inflammatory responses and cytotoxicity, independent of the nanoparticles themselves.[3]
-
Cell Type Sensitivity: Primary cells are often more sensitive to nanoparticle exposure than immortalized cell lines.[3] The choice of cell line should align with the intended target organ and route of exposure for biologically relevant results.[3][6]
Q2: What is the potential role of the Petroselinic Acid component in the observed cytotoxicity?
A2: Petroselinic acid is a monounsaturated omega-12 fatty acid.[7] While it is a natural fatty acid found in plants of the Apiaceae family[8][9], its specific impact within a cholesteryl ester on cytotoxicity is not well-documented. However, the properties of the fatty acid component of a lipid nanoparticle can influence membrane interactions. The chemical structure of lipids, including acyl chain saturation, affects how nanoparticles interact with and disrupt cell membranes.[10] Further toxicological investigations are needed to fully validate the safety of Petroselinic acid and its derivatives.[8]
Q3: How can we modify our formulation to reduce cytotoxicity?
A3: Several formulation strategies can be employed:
-
Surface Modification: Incorporating polyethylene (B3416737) glycol (PEG) chains (PEGylation) onto the nanoparticle surface can create a "stealth" effect, reducing recognition by the immune system and prolonging circulation.[11] This can also sterically hinder interactions with cell membranes, thereby lowering toxicity.
-
Optimize Lipid Ratios: Systematically vary the molar ratio of this compound to other lipids in your formulation. Reducing the proportion of potentially toxic components, such as cationic lipids, can significantly decrease cytotoxicity.[2] The inclusion of helper lipids can also stabilize the formulation.
-
Control Particle Size and Charge: Aim for a particle size and zeta potential that are known to be safer. Generally, neutral or slightly negative surface charges are less toxic than highly positive charges.[1] Dispersions are typically stable if the zeta potential is above +30 mV or below -30 mV.[3]
-
Incorporate Protective Agents: Some studies have shown that incorporating antioxidants, such as Ginkgo Biloba extract, into the nanoparticle formulation can reduce oxidative stress and subsequent cytotoxicity.[12]
Q4: What are the essential characterization steps before performing in vitro cytotoxicity assays?
A4: Thorough characterization is crucial for reproducible results.[3] Key techniques include:
-
Dynamic Light Scattering (DLS): To measure the average particle size, size distribution (Polydispersity Index, PDI), and stability over time.[3]
-
Zeta Potential Analysis: To determine the surface charge of the nanoparticles, which is a key predictor of stability and cellular interaction.[3]
-
Electron Microscopy (TEM/SEM): To visualize the size, shape, and surface morphology of your nanoparticles.[3]
-
Endotoxin (B1171834) Testing: Use a Limulus Amebocyte Lysate (LAL) assay to check for endotoxin contamination, which can cause false-positive cytotoxicity results.[3]
Troubleshooting Guides
Issue 1: High cytotoxicity observed even at low nanoparticle concentrations.
| Potential Cause | Troubleshooting Step | Rationale |
| Endotoxin Contamination | Test your nanoparticle stock and all reagents for endotoxin levels using an LAL assay.[3] | Endotoxins are potent inflammatory agents that can induce cell death even at very low concentrations, confounding your results.[3] |
| High Cationic Charge | Measure the zeta potential. If highly positive (> +30 mV), reformulate by incorporating neutral or anionic lipids, or by adding a PEGylated lipid to shield the charge. | High positive charge leads to strong, often disruptive, interactions with the negatively charged cell membrane, causing rapid toxicity.[1][2] |
| High Sensitivity of Cell Line | Switch to a less sensitive, more robust cell line for initial screening. If using primary cells, reduce incubation time or the nanoparticle concentration range.[3] | Primary cells can be much more sensitive to external stressors than established cell lines.[3] |
| Solvent/Reagent Toxicity | Run a control experiment with the vehicle/buffer used to suspend the nanoparticles (without the nanoparticles themselves). | Residual organic solvents or other components of the formulation buffer may be the source of the toxicity. |
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
| Potential Cause | Troubleshooting Step | Rationale |
| Batch-to-Batch Variability | Characterize each new batch of nanoparticles for size, PDI, and zeta potential before use.[3] | Minor variations in the synthesis or purification process can lead to significant differences in the physicochemical properties of nanoparticles, affecting their biological activity. |
| Nanoparticle Aggregation | Re-measure particle size using DLS in the actual cell culture medium (with and without serum) that you use for your experiments. | Nanoparticles can aggregate in high-salt or protein-containing media, which alters their effective size and dose, leading to inconsistent cellular uptake and toxicity.[6] |
| Protein Corona Effects | Pre-incubate nanoparticles in serum-containing medium before adding to cells, and characterize the size change. Be consistent with the type and percentage of serum used. | When nanoparticles enter biological fluids, proteins bind to their surface, forming a "protein corona" that changes their biological identity and how they interact with cells.[3] |
| Assay Interference | Run a control with nanoparticles and the assay reagents (e.g., MTT, LDH) in a cell-free system. | Nanoparticles can interfere with the optical or chemical properties of cytotoxicity assays, leading to false positive or negative results. |
Data Presentation: Cytotoxicity of Lipid-Based Nanoparticles
The following table summarizes representative cytotoxicity data for various lipid nanoparticle formulations from the literature. This can serve as a benchmark for your own this compound system.
| Nanoparticle Type | Cell Line | Assay | IC50 / EC50 Value | Incubation Time | Reference |
| SLN50 (50% phospholipids) | A549 (human lung) | MTT | 1520 µg/ml | Not Specified | [13] |
| SLN50 (50% phospholipids) | A549 (human lung) | LDH | 1253 µg/ml | Not Specified | [13] |
| SLN20 (20% phospholipids) | A549 (human lung) | MTT | 4080 µg/ml | Not Specified | [13] |
| SLN20 (20% phospholipids) | A549 (human lung) | LDH | 3431 µg/ml | Not Specified | [13] |
| LNP Formulation | VERO / L1210 | MTT | No significant toxicity up to 1 mg/ml | 48 h | [14] |
| Cholesteryl Butyrate SLN | HT-29 (colorectal) | Trypan Blue | IC50: 0.3 ± 0.03 mM | 72 h | [15] |
| Doxorubicin-loaded SLN | HT-29 (colorectal) | Trypan Blue | IC50: 81.87 ± 4.11 nM | 72 h | [15] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells and appropriate culture medium
-
96-well clear flat-bottom plates
-
Nanoparticle stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Nanoparticle Treatment: Prepare serial dilutions of your this compound nanoparticles in culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle suspensions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium. Add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of untreated control cells) x 100%.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, indicating cytotoxicity.[13]
Materials:
-
Commercially available LDH cytotoxicity assay kit (contains substrate, cofactor, and dye)
-
Cells and appropriate culture medium
-
96-well clear flat-bottom plates
-
Nanoparticle stock solution
-
Lysis buffer (often 10X, provided in kit) for maximum LDH release control
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Prepare Controls:
-
Untreated Control: Cells with medium only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with lysis buffer 45 minutes before the end of incubation.
-
Vehicle Control: Cells treated with the nanoparticle suspension buffer.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).[3]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100%.
Visualizations
References
- 1. susupport.com [susupport.com]
- 2. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic cholesterol is generated by the hydrolysis of cytoplasmic cholesteryl ester and transported to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azonano.com [azonano.com]
- 7. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipid Chemical Structure Modulates the Disruptive Effects of Nanomaterials on Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. More than a delivery system: the evolving role of lipid-based nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04508D [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cholesteryl Petroselinate and Cholesteryl Linoleate for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Cholesteryl Petroselinate and Cholesteryl Linoleate, two cholesteryl esters with potential applications in drug delivery systems. While direct comparative experimental data between these two specific molecules is limited in publicly available literature, this document synthesizes known information about each compound, their constituent fatty acids, and the general properties of cholesteryl esters to offer a predictive comparison of their performance.
Introduction
Cholesteryl esters, formed by the esterification of cholesterol with a fatty acid, are integral components of lipid metabolism and have garnered significant interest in the field of drug delivery. Their amphipathic nature and ability to form liquid crystalline phases make them valuable excipients in the formulation of lipid-based drug delivery systems such as liposomes and lipid nanoparticles (LNPs). The choice of the fatty acid moiety significantly influences the physicochemical properties and biological behavior of the cholesteryl ester, thereby impacting the stability, drug loading capacity, and cellular uptake of the delivery system.
This guide focuses on a comparative analysis of this compound and Cholesteryl Linoleate. Cholesteryl Linoleate, containing the polyunsaturated omega-6 fatty acid linoleic acid, is a well-studied component of low-density lipoproteins (LDL). This compound, on the other hand, contains the monounsaturated fatty acid petroselinic acid, an isomer of oleic acid. Understanding the differences between these two molecules is crucial for the rational design of novel drug delivery vehicles.
Physicochemical Properties
The structural differences in the fatty acid chains of this compound and Cholesteryl Linoleate are expected to translate into distinct physicochemical properties. A summary of known and inferred properties is presented in Table 1.
| Property | This compound | Cholesteryl Linoleate | References |
| Molecular Formula | C45H78O2 | C45H76O2 | [1] |
| Molecular Weight | 651.1 g/mol | 649.1 g/mol | [1] |
| Fatty Acid Component | Petroselinic Acid (18:1 n-12) | Linoleic Acid (18:2 n-6) | [2] |
| Melting Point | Not reported, but expected to be higher than Cholesteryl Linoleate due to lower unsaturation. | 41-42.5 °C | |
| Solubility | Expected to be soluble in nonpolar organic solvents like chloroform (B151607). | Soluble in chloroform (100 mg/ml). | |
| Liquid Crystal Behavior | Expected to form smectic and/or cholesteric phases. The transition temperatures will be influenced by the cis-6 double bond position. | Exhibits cholesteric and smectic phases.[3] | [4] |
Note: Properties for this compound are largely inferred based on the known behavior of other cholesteryl esters and the properties of petroselinic acid, as specific experimental data is scarce.
Biological Functions and Applications in Drug Delivery
Both this compound and Cholesteryl Linoleate are anticipated to play roles in modulating the properties of lipid-based drug delivery systems.
Cholesteryl Linoleate is a major component of the neutral core of LDL and has been studied for its role in atherosclerosis.[5] In drug delivery, it has been incorporated into liposomes and its impact on formulation properties has been investigated.[6] For instance, liposomal formulations containing Cholesteryl Linoleate have been explored for their antibacterial activity.[6]
This compound is less studied, but its constituent fatty acid, petroselinic acid, offers interesting possibilities. As a monounsaturated fatty acid, it may impart a different fluidity and packing density to lipid membranes compared to the polyunsaturated linoleic acid. This could influence drug encapsulation efficiency and release kinetics. It has been suggested that unsaturated cholesteryl esters like this compound can be used in the formulation of lipid nanoparticles to tune their physical properties for delivery applications.[7]
Experimental Protocols
General Synthesis of Cholesteryl Esters
A general method for the synthesis of cholesteryl esters involves the esterification of cholesterol with the corresponding fatty acid. This can be achieved through several methods, including using fatty acid anhydrides or by an ester interchange method.[8][9]
Protocol: Synthesis via Fatty Acid Anhydride (B1165640)
-
Materials: Cholesterol, fatty acid anhydride (e.g., petroselinic anhydride or linoleic anhydride), and a suitable solvent (e.g., toluene).
-
Procedure:
-
Dissolve cholesterol and a slight excess of the fatty acid anhydride in the solvent.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) to obtain the pure cholesteryl ester.
-
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its structure and purity. The melting point and liquid crystalline phase transitions can be determined using Differential Scanning Calorimetry (DSC) and polarized light microscopy.
Signaling Pathways and Cellular Uptake
The cellular uptake of cholesteryl esters is primarily mediated through lipoprotein receptors, such as the LDL receptor. Cholesteryl esters packaged within lipoproteins are internalized by cells via endocytosis. Inside the cell, the lipoproteins are trafficked to lysosomes, where the cholesteryl esters are hydrolyzed by acid lipases to release free cholesterol and fatty acids. The free cholesterol can then be utilized by the cell for various purposes, including membrane synthesis and as a precursor for steroid hormones.
Below is a generalized workflow for the cellular uptake and processing of cholesteryl esters from lipoproteins.
Comparative Performance and Future Perspectives
The difference in the number and position of double bonds in the fatty acid chains of this compound and Cholesteryl Linoleate is the primary determinant of their differential performance in drug delivery systems.
-
Membrane Fluidity and Packing: The two double bonds in linoleic acid will create a more "kinked" structure compared to the single double bond in petroselinic acid. This will likely result in Cholesteryl Linoleate disrupting the packing of lipid bilayers to a greater extent, leading to more fluid membranes. In contrast, this compound may allow for a more ordered packing arrangement. This difference can impact drug retention and release profiles from liposomes or LNPs.
-
Oxidative Stability: The presence of two double bonds in Cholesteryl Linoleate makes it more susceptible to oxidation compared to the monounsaturated this compound. This is a critical consideration for the long-term stability of drug formulations.
-
Liquid Crystal Behavior: The position of the double bond in petroselinic acid (cis-6) is different from that in oleic acid (cis-9), which is more commonly studied. The position of the double bond is known to affect the stability of liquid crystal phases.[4] Further experimental studies are needed to fully characterize the liquid crystalline behavior of this compound.
The workflow for selecting a cholesteryl ester for a drug delivery application would involve considering these factors in relation to the specific drug and desired delivery profile.
References
- 1. larodan.com [larodan.com]
- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. rupress.org [rupress.org]
- 5. mdpi.com [mdpi.com]
- 6. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple method for the synthesis of cholesterol esters in high yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: Cholesteryl Petroselinate Nanoparticles vs. Liposomes in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with lipid-based nanocarriers at the forefront of innovation. These systems offer the potential to enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs) by improving solubility, stability, and bioavailability.[1][2] Among the most established and researched are liposomes, versatile vesicles capable of carrying a wide range of drugs.[1][3] A promising alternative, particularly for hydrophobic APIs, are Solid Lipid Nanoparticles (SLNs), which are formulated from solid lipids.[2][4]
This guide provides an objective comparison between traditional liposomes and SLNs, using Cholesteryl Petroselinate nanoparticles as a representative example of a cholesterol ester-based SLN. Cholesteryl esters, due to their high lipophilicity and biocompatibility, are an emerging class of materials for SLN formulation. This comparison focuses on structural differences, quantitative performance metrics, and the experimental protocols essential for their formulation and characterization.
Structural and Morphological Comparison
The most fundamental difference between liposomes and SLNs lies in their core structure, which dictates their drug loading capabilities and physical properties.[5] Liposomes are vesicular systems characterized by one or more phospholipid bilayers enclosing an aqueous interior.[6] This core-shell structure makes them uniquely suited for encapsulating both hydrophilic drugs (in the aqueous core) and hydrophobic drugs (within the lipid bilayer).[5]
In contrast, SLNs possess a solid lipid core matrix and lack an aqueous cavity.[4][5] Consequently, they are primarily designed for the encapsulation of lipophilic drugs, which are dissolved or dispersed within the solid lipid matrix.[4] Nanoparticles formulated from this compound would fall into this category, with the cholesterol ester forming the solid core.
Comparative Performance Data
The choice between an SLN and a liposome formulation is driven by the physicochemical properties of the API and the desired therapeutic outcome. The following table summarizes key performance metrics, using representative data for cholesterol ester-based SLNs and liposomes designed for hydrophobic drug delivery.
| Performance Metric | Cholesteryl Ester SLNs (Representative) | Liposomes (Representative) | Key Considerations |
| Particle Size (nm) | 50 - 400 nm[4][7] | 80 - 300 nm[5][8] | Both can achieve sizes suitable for intravenous administration. SLNs can sometimes be formulated to smaller sizes.[9] |
| Polydispersity Index (PDI) | < 0.3 | < 0.3[10] | A PDI below 0.3 is generally desired for pharmaceutical formulations to ensure uniformity.[10] |
| Zeta Potential (mV) | -20 to -30 mV[7] | -10 to -40 mV (anionic) or +20 to +50 mV (cationic) | A sufficiently high zeta potential (positive or negative) contributes to colloidal stability by preventing particle aggregation. |
| Drug Compatibility | Primarily Hydrophobic[4] | Hydrophobic & Hydrophilic[1] | Liposomes are more versatile due to their distinct aqueous and lipid compartments.[1] |
| Entrapment Efficiency (EE) | High for hydrophobic drugs (>85%)[7] | Variable; typically high for hydrophobic drugs (>90%)[8] | EE is highly dependent on the formulation method and drug-lipid interactions. |
| Drug Loading Capacity (%) | Typically < 10%[11] | 1 - 15% | Drug loading in SLNs can be limited by the drug's solubility in the lipid melt.[2] |
| Physical Stability | High[3][4] | Moderate | The solid core of SLNs enhances physical stability, reducing drug leakage and vesicle fusion compared to liposomes.[4] |
| Release Kinetics | Sustained / Controlled Release[4][12] | Biphasic or Sustained Release | SLNs often exhibit more prolonged release profiles due to the solid matrix structure.[12] |
Experimental Protocols & Methodologies
The formulation method significantly impacts the final characteristics of the nanoparticles. Below are detailed protocols for common lab-scale preparation techniques for both SLNs and liposomes.
The microemulsion method is a robust technique for producing SLNs with a narrow size distribution.[13][14] It avoids high shear stress and is readily scalable.[13]
Methodology:
-
Preparation of Phases: The lipid phase, consisting of this compound and the hydrophobic drug, is melted at a temperature approximately 5-10°C above the lipid's melting point. Simultaneously, an aqueous phase containing a surfactant (e.g., Polysorbate 80) and a co-surfactant is heated to the same temperature.[13][15]
-
Microemulsion Formation: The hot aqueous phase is added to the molten lipid phase under gentle, constant stirring. Stirring continues until a clear, thermodynamically stable oil-in-water (o/w) microemulsion is formed.[13][16]
-
Nanoparticle Precipitation: The hot microemulsion is rapidly dispersed into a large volume of cold water (2-10°C) under mild agitation.[13] The volume ratio of cold water to microemulsion is typically high (e.g., 25:1 to 50:1).[13]
-
Crystallization: The sudden temperature drop causes the lipid to precipitate, leading to the formation of solid lipid nanoparticles with the drug encapsulated within the core.[13]
-
Purification: The resulting SLN dispersion can be purified and concentrated using methods like ultra-filtration or lyophilization.[13]
Thin-film hydration is one of the most common and straightforward laboratory methods for preparing liposomes.[17][18]
Methodology:
-
Lipid Film Formation: The constituent lipids (e.g., phospholipids, cholesterol) and the hydrophobic drug are dissolved in a suitable organic solvent, such as a chloroform/methanol mixture, in a round-bottom flask.[10][19]
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, dry film of the lipid-drug mixture on the inner surface of the flask.[10] Any residual solvent is typically removed by placing the flask under high vacuum for several hours.[18]
-
Hydration: The dry lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline). The hydration is performed above the phase transition temperature (Tc) of the lipids, with agitation (e.g., vortexing or gentle shaking) to facilitate the formation of multilamellar vesicles (MLVs).[18][19]
-
Size Reduction (Downsizing): The resulting heterogeneous MLV suspension is subjected to a size reduction process to produce smaller, more uniform vesicles. This is commonly achieved by sonication or, preferably, by extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).[17][18]
Example Application: Targeting a Cancer Signaling Pathway
Many hydrophobic anti-cancer drugs delivered by SLNs or liposomes act on intracellular signaling pathways that regulate cell growth and survival. A common target is the PI3K/Akt pathway, which is often hyperactivated in cancer. The diagram below illustrates a simplified representation of this pathway, showing how a delivered inhibitor could block downstream signaling.
Conclusion
Both this compound-based Solid Lipid Nanoparticles and traditional liposomes are potent drug delivery platforms with distinct advantages.
-
This compound SLNs are particularly advantageous for the delivery of hydrophobic APIs, offering high physical stability, protection of the encapsulated drug from degradation, and the potential for sustained, controlled release.[2][4] Their solid matrix structure minimizes issues of drug leakage commonly associated with vesicular systems.[4]
-
Liposomes remain the more versatile carrier due to their ability to encapsulate both hydrophilic and hydrophobic drugs simultaneously.[1] Their biocompatibility is well-established, with several liposomal drug products approved for clinical use.[5]
Ultimately, the decision to use an SLN or a liposomal formulation depends on the specific properties of the drug candidate, the desired release profile, and the overall therapeutic objective. SLNs represent a superior choice for applications requiring high stability and prolonged release of lipophilic compounds, while liposomes offer broader applicability for a wider range of drug molecules.
References
- 1. ijpsm.com [ijpsm.com]
- 2. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of liposomes and lipid nanoparticles in cancer therapy: current advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Lipid Nanoparticles, an Alternative for the Treatment of Triple-Negative Breast Cancer [mdpi.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. eijppr.com [eijppr.com]
- 7. Formulation and Characterization of Phytostanol Ester Solid Lipid Nanoparticles for the Management of Hypercholesterolemia: An ex vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application [mdpi.com]
- 9. Transfection with different colloidal systems: comparison of solid lipid nanoparticles and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. japsonline.com [japsonline.com]
- 16. iris.unito.it [iris.unito.it]
- 17. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 18. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 19. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
A Comparative Guide to the Thermal Transitions of Cholesteryl Esters using Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals working with liquid crystals, understanding the thermal behavior of cholesteryl esters is crucial for their application in various formulations. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize the phase transitions of these materials. This guide provides a cross-referenced comparison of DSC thermograms for different cholesteryl esters, supported by experimental data and detailed protocols.
Quantitative Analysis of Phase Transitions
The thermal transitions of cholesteryl esters, including melting and clearing points, are key parameters in determining their liquid crystalline properties. The following table summarizes the transition temperatures for several common cholesteryl esters as determined by DSC.
| Cholesteryl Ester | Solid to Mesophase/Isotropic Transition (°C) | Mesophase to Isotropic Transition (Clearing Point) (°C) |
| Cholesteryl Benzoate (B1203000) | 145 - 146[1] | 178.5[1] |
| Cholesteryl Oleate (B1233923) | Polymorphic, with transitions observed between crystalline, smectic, and cholesteric phases.[2] | - |
| Cholesteryl Stearate | 79.8 - 83[3] | 79.5 (Isotropic to Cholesteric on cooling) |
| Cholesteryl Palmitate | Exhibits complex polymorphism. One study showed a solid to cholesteric transition, while another showed a solid to smectic transition.[4] | - |
| Cholesteryl Myristate | ~70.2 (Solid to Smectic)[5] | 82.4 (Cholesteric to Isotropic)[5] |
Note: The transition temperatures of cholesteryl esters can be influenced by factors such as sample purity and the heating/cooling rate used during DSC analysis.[5] Some esters, like cholesteryl oleate and palmitate, exhibit complex polymorphic behavior, showing multiple transitions.[2][4]
Experimental Protocol for DSC Analysis
A standardized protocol is essential for obtaining reproducible DSC thermograms for comparison. The following methodology outlines the key steps for analyzing cholesteryl esters.
Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC-IB) is utilized for the analysis.[5]
Sample Preparation:
-
Accurately weigh a small amount of the cholesteryl ester sample (typically 1-5 mg) into an aluminum DSC pan.
-
Seal the pan hermetically to ensure a closed system and prevent any loss of material during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Analysis Parameters:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate to provide an inert atmosphere and prevent oxidation.
-
Equilibrate the sample at a starting temperature well below the first expected transition (e.g., -40 °C).[6][7]
-
Heat the sample at a controlled rate, typically between 2.5 and 20 °C/min.[5][6][7] A common rate for initial screening is 10 K/min.[8]
-
Record the heat flow as a function of temperature. The resulting plot is the DSC thermogram.
-
After reaching a temperature well above the final transition (e.g., 100 °C or higher, depending on the ester), cool the sample at a controlled rate, often the same as the heating rate, back to the starting temperature.[6][7] This cooling curve can reveal information about the reversibility of transitions and the presence of monotropic phases.
Data Analysis:
-
The peaks on the DSC thermogram represent thermal transitions. Endothermic peaks (heat absorption) typically correspond to melting or transitions to a higher-ordered mesophase, while exothermic peaks (heat release) are observed upon crystallization during cooling.
-
The onset temperature of the peak is often taken as the transition temperature.
-
The area under the peak is proportional to the enthalpy of the transition (ΔH), which provides information about the energy required for the phase change.
Experimental Workflow Visualization
The logical flow of a DSC experiment for analyzing cholesteryl esters can be visualized as follows:
This guide provides a foundational understanding for the comparative analysis of cholesteryl esters using DSC. For more in-depth studies, especially on polymorphic forms, techniques such as polarizing microscopy should be used in conjunction with DSC.[2]
References
- 1. Buy Cholesteryl benzoate | 604-32-0 [smolecule.com]
- 2. Differential Scanning Calorimetry Study of Polymorphism in Cholesteryl Oleate [jstage.jst.go.jp]
- 3. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitsavers.informatik.uni-stuttgart.de [bitsavers.informatik.uni-stuttgart.de]
- 5. researchgate.net [researchgate.net]
- 6. cskscientificpress.com [cskscientificpress.com]
- 7. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 8. researchgate.net [researchgate.net]
Benchmarking Cholesteryl Petroselinate: A Comparative Guide for Liquid Crystal Display Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Cholesteryl Petroselinate against other common cholesteryl esters used in liquid crystal display (LCD) technologies. The following sections detail the physical and electro-optical properties of these materials, supported by experimental data and detailed methodologies to assist researchers in their material selection and experimental design.
Executive Summary
This compound is a cholesterol derivative that exhibits a monotropic cholesteric liquid crystal phase. Unlike enantiotropic liquid crystals that show a liquid crystal phase on both heating and cooling, a monotropic liquid crystal phase is only observed upon cooling from the isotropic liquid state. This property, along with its low transition temperature, distinguishes it from other commonly used cholesteryl esters. This guide benchmarks the available data for this compound against Cholesteryl Benzoate, Cholesteryl Nonanoate, and Cholesteryl Oleyl Carbonate to provide a comparative overview for LCD applications.
Performance Comparison of Cholesteryl Esters
The performance of liquid crystals in display applications is determined by several key physical and electro-optical parameters. This section summarizes the available data for this compound and its alternatives.
Table 1: Comparison of Physical Properties
| Property | This compound | Cholesteryl Benzoate | Cholesteryl Nonanoate | Cholesteryl Oleyl Carbonate |
| CAS Number | 19485-80-4 | 604-32-0 | 1182-66-7 | 17110-51-9 |
| Molecular Formula | C45H78O2 | C34H50O2 | C36H62O2 | C46H80O3 |
| Molecular Weight | 651.1 g/mol | 490.7 g/mol | 526.9 g/mol | 681.2 g/mol |
| Melting Point (°C) | Not specified | 145 - 148 | 77 - 80.5 | ~20 |
| Clearing Point (°C) | Low (Monotropic) | 178.5 | 91 - 92 | 39 - 40 |
| Liquid Crystal Phase | Cholesteric (Monotropic) | Cholesteric | Cholesteric | Cholesteric, Smectic |
Table 2: Comparison of Electro-Optical and Other Properties
| Property | This compound | Cholesteryl Benzoate | Cholesteryl Nonanoate | Cholesteryl Oleyl Carbonate |
| Response Time | Data not available | Data not available | Data not available | Data not available |
| Viscosity | Data not available | Data not available | Data not available | Data not available |
| Key Features | Monotropic cholesteric phase | First discovered liquid crystal | Forms spherulite crystals | Exhibits both cholesteric and smectic phases |
Experimental Protocols
This section outlines the detailed methodologies for characterizing the key performance parameters of cholesteryl ester liquid crystals.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Objective: To determine the melting and clearing points of the cholesteryl esters.
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of the cholesteryl ester is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The sample is subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 10 °C/min).
-
The heat flow to or from the sample is measured as a function of temperature.
-
Endothermic peaks on the heating curve correspond to phase transitions such as melting (solid to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid). Exothermic peaks on the cooling curve represent the reverse transitions.
-
The peak temperature of the endotherm is taken as the transition temperature.
References
A Comparative Guide to In-Vitro Drug Release from Lipid-Based Matrices: The Role of Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-vitro drug release from various lipid-based matrices, with a special focus on the influence of cholesteryl esters, such as Cholesteryl Petroselinate. While direct quantitative data for drug release from this compound matrices is not extensively available in publicly accessible literature, this guide extrapolates from the well-documented role of cholesterol and other cholesteryl esters in modulating drug release from similar lipid nanoparticle systems. The comparison is drawn against common lipid matrices like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).
Comparative Analysis of Drug Release Profiles
The incorporation of cholesterol and its esters into lipid matrices significantly impacts the drug release profile. Generally, these molecules increase the packing order and rigidity of the lipid core, leading to more sustained and controlled drug release.
Below is a summary of expected drug release characteristics when incorporating cholesteryl esters into lipid matrices, based on studies of cholesterol-containing lipid nanoparticles.
| Matrix Type | Key Components | Typical Drug Release Profile | Influence of Cholesteryl Ester |
| Solid Lipid Nanoparticles (SLN) | Solid Lipid(s) | Biphasic: Initial burst release followed by a slower, sustained release. | Incorporation of cholesterol/cholesteryl esters generally reduces the burst release and prolongs the overall release period due to increased matrix order and stability.[1][2] |
| Nanostructured Lipid Carriers (NLC) | Solid Lipid(s), Liquid Lipid(s) | Generally more sustained release with a lower burst effect compared to SLNs due to the imperfect crystal structure. Can be tailored for faster or slower release.[3][4] | The addition of cholesteryl esters can further retard the drug release by increasing the viscosity and integrity of the lipid matrix. |
| Liposomes | Phospholipids, Cholesterol | Release is dependent on membrane fluidity and permeability. Can be designed for rapid or sustained release. | Cholesterol is a crucial component that stabilizes the lipid bilayer, reduces permeability, and leads to a more controlled and sustained release of the encapsulated drug.[5][2][6] |
| This compound Matrix (Hypothesized) | This compound, Drug | Expected to exhibit a highly sustained release profile due to the crystalline and hydrophobic nature of the cholesteryl ester matrix. The specific release kinetics would depend on the drug's interaction with the matrix and the matrix's erosion/degradation rate. | As the primary matrix component, it would dictate a slow, diffusion-controlled release. The unsaturated petroselinic acid moiety might introduce some flexibility compared to saturated cholesteryl esters, potentially allowing for a slightly more tunable release. |
Experimental Protocols
Detailed methodologies are crucial for reproducible in-vitro release studies. Below are standard protocols for assessing drug release from lipid-based matrices.
Preparation of Drug-Loaded Lipid Matrices (General Method)
A common method for preparing drug-loaded lipid nanoparticles (SLNs and NLCs) is the hot homogenization followed by ultrasonication technique.
-
Materials: Drug, Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate), Liquid Lipid for NLCs (e.g., oleic acid, Miglyol® 812), this compound (or other cholesteryl ester), Surfactant (e.g., Poloxamer 188, Tween® 80), Purified Water.
-
Procedure:
-
The lipid phase, consisting of the solid lipid, liquid lipid (for NLCs), and the cholesteryl ester, is melted at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
The lipophilic drug is dissolved or dispersed in the molten lipid phase.
-
The aqueous phase is prepared by dissolving the surfactant in purified water and heating it to the same temperature as the lipid phase.
-
The hot aqueous phase is added to the hot lipid phase, and the mixture is homogenized at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse pre-emulsion.
-
The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form the lipid nanoparticles.
-
The nanoparticle dispersion is then purified by centrifugation or dialysis to remove any unentrapped drug.
-
In-Vitro Drug Release Study (Dialysis Bag Method)
The dialysis bag method is a widely used technique for studying the in-vitro release of drugs from nanoparticles.[7][8][9]
-
Apparatus: USP Dissolution Apparatus II (Paddle), Dialysis bags (with a specific molecular weight cut-off, MWCO, that allows the free drug to pass through but retains the nanoparticles), beakers, magnetic stirrer, temperature-controlled water bath.
-
Release Medium: The choice of release medium is critical and should ensure sink conditions (the concentration of the drug in the release medium should not exceed 10-30% of its saturation solubility). Phosphate buffered saline (PBS) at pH 7.4 is commonly used to simulate physiological conditions. For poorly water-soluble drugs, surfactants like Tween® 80 or sodium dodecyl sulfate (B86663) (SDS) may be added to the medium.
-
Procedure:
-
A known amount of the drug-loaded nanoparticle dispersion is placed into a dialysis bag, which is then securely sealed.
-
The dialysis bag is placed in a beaker containing a defined volume of the release medium, which is maintained at 37°C ± 0.5°C and stirred at a constant speed (e.g., 50-100 rpm).
-
At predetermined time intervals, a sample of the release medium is withdrawn.
-
To maintain a constant volume, an equal volume of fresh, pre-warmed release medium is immediately added back to the beaker.
-
The concentration of the drug in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The cumulative percentage of drug released is calculated as a function of time.
-
Visualizing Experimental Workflows and Logical Relationships
To better understand the processes involved in these studies, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in-vitro drug release studies.
Caption: Factors influencing drug release from lipid matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation and Comparison of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) as Vectors to Develop Hydrochlorothiazide Effective and Safe Pediatric Oral Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Investigation of the Mesomorphic Properties of Petroselinate and Oleate Esters
For Immediate Release
Petroselinic acid (cis-6-octadecenoic acid) and oleic acid (cis-9-octadecenoic acid) are C18 monounsaturated fatty acids that differ only in the position of their double bond. This subtle structural variation is anticipated to have a significant impact on the molecular packing and, consequently, the liquid crystalline properties of their respective ester derivatives. The shift of the double bond closer to the aliphatic chain's end in petroselinic acid is hypothesized to alter the molecule's overall shape, influencing the stability and transition temperatures of the resulting mesophases.
Comparative Data of Mesomorphic Properties
The following table summarizes the experimentally determined transition temperatures for a series of (E)-4-(((4-(oleoyloxy)benzylidene)amino)phenyl) 4-alkoxybenzoates and the predicted transition temperatures for the analogous petroselinate (B1238263) esters. The predictions are based on the principle that the altered geometry of the petroselinate moiety may disrupt molecular packing, leading to lower transition temperatures.
| Alkoxy Chain Length (n) | Oleate (B1233923) Ester Transition Temperatures (°C)[1][2][3] | Predicted Petroselinate Ester Transition Temperatures (°C) |
| Cr-SmA | SmA-I | |
| 2 | 105.2 | 125.8 |
| 4 | 98.5 | 135.4 |
| 6 | 92.1 | 140.2 |
| 8 | 88.3 | 142.5 |
| 10 | 85.6 | 144.1 |
| 12 | 82.4 | 145.3 |
Cr: Crystalline Phase, SmA: Smectic A Phase, I: Isotropic Phase
Experimental Protocols
The experimental methodologies for the synthesis and characterization of the oleate esters, which serve as the basis for this comparative study, are detailed below. The predicted petroselinate esters would be synthesized and characterized using analogous procedures.
Synthesis of (E)-4-(((4-(oleoyloxy)benzylidene)amino)phenyl) 4-alkoxybenzoates
A multi-step synthesis is employed, starting with the esterification of 4-hydroxybenzaldehyde (B117250) with oleoyl (B10858665) chloride to yield 4-formylphenyl oleate. Separately, a series of 4-alkoxybenzoic acids are synthesized by the Williamson ether synthesis from 4-hydroxybenzoic acid and the corresponding n-alkyl bromide. These acids are then converted to their acid chlorides. Finally, the appropriate 4-alkoxyphenyl acid chloride is reacted with 4-aminophenol (B1666318) to produce a Schiff base, which is then coupled with the 4-formylphenyl oleate to yield the final liquid crystalline ester.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups present in the final ester products.
-
Differential Scanning Calorimetry (DSC): DSC is utilized to determine the phase transition temperatures and associated enthalpy changes.[1][2][3] The measurements are typically performed at a scanning rate of 10°C/min under a nitrogen atmosphere.
-
Polarized Optical Microscopy (POM): POM is used to observe and identify the textures of the different liquid crystalline phases.[1][2][3]
Visualization of Concepts
Logical Relationship of Properties
The following diagram illustrates the hypothesized relationship between the molecular structure of the fatty acid ester and its resulting mesomorphic properties. The position of the double bond is a key determinant of the molecular shape, which in turn influences the intermolecular interactions and the stability of the liquid crystalline phase.
Caption: Structure-property relationship in fatty acid-based liquid crystals.
Experimental Workflow
The diagram below outlines the typical experimental workflow for the synthesis and characterization of the liquid crystalline esters discussed in this guide.
References
- 1. Design of Liquid Crystal Materials Based on Palmitate, Oleate, and Linoleate Derivatives for Optoelectronic Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of Liquid Crystal Materials Based on Palmitate, Oleate, and Linoleate Derivatives for Optoelectronic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Cholesteryl Petroselinate and Other Unsaturated Cholesterol Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and physicochemical comparison of Cholesteryl Petroselinate against other common unsaturated cholesterol esters, namely Cholesteryl Oleate, Cholesteryl Linoleate, and Cholesteryl Arachidonate. The information presented is supported by available experimental data to assist researchers in understanding the nuanced differences between these biologically and pharmaceutically relevant molecules.
Introduction to Unsaturated Cholesterol Esters
Cholesterol esters are crucial lipids in biological systems, serving as the primary storage and transport form of cholesterol.[1] They are formed through the esterification of the hydroxyl group of cholesterol with a fatty acid. The nature of the fatty acid, particularly its length and degree of unsaturation, significantly influences the physicochemical properties of the resulting cholesterol ester. These properties, in turn, dictate their packing behavior in lipid assemblies, their phase transitions, and their roles in various physiological and pathological processes, including lipid metabolism and the development of atherosclerosis. Unsaturated cholesterol esters, characterized by the presence of one or more double bonds in their fatty acid chain, are of particular interest due to their prevalence in lipoproteins and cellular lipid droplets.
Structural Comparison
The fundamental structural difference among the compared cholesterol esters lies in the acyl chain derived from the fatty acid. All share the same cholesterol backbone.
-
This compound: Contains an 18-carbon monounsaturated fatty acid (petroselinic acid) with a cis double bond at the 6th carbon position (18:1 n-12).
-
Cholesteryl Oleate: Also features an 18-carbon monounsaturated fatty acid (oleic acid), but with the cis double bond at the 9th carbon position (18:1 n-9).
-
Cholesteryl Linoleate: Incorporates an 18-carbon polyunsaturated fatty acid (linoleic acid) with two cis double bonds at the 9th and 12th carbon positions (18:2 n-6).
-
Cholesteryl Arachidonate: Is esterified with a 20-carbon polyunsaturated fatty acid (arachidonic acid) containing four cis double bonds at the 5th, 8th, 11th, and 14th carbon positions (20:4 n-6).
These variations in fatty acid structure, specifically the position and number of double bonds, lead to different molecular shapes and packing capabilities, which are reflected in their macroscopic physical properties.
Physicochemical Properties
| Property | This compound | Cholesteryl Oleate | Cholesteryl Linoleate | Cholesteryl Arachidonate |
| Molecular Formula | C45H78O2 | C45H78O2 | C45H76O2 | C47H76O2 |
| Molecular Weight ( g/mol ) | 651.10 | 651.10 | 649.08 | 673.11 |
| Melting Point (°C) | Data not available | 44 - 47 | 41 - 42.5 | Below room temperature (viscous liquid) |
| Crystal to Liquid Crystal Transition Temperature (°C) | Described as "quite low"[2] | Data not available | Data not available | Data not available |
Experimental Protocols
The characterization of the physicochemical properties of cholesterol esters relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of Unsaturated Cholesterol Esters
a) Chemical Synthesis (General Protocol):
A common method for synthesizing cholesterol esters in the laboratory involves the reaction of cholesterol with an acyl chloride derivative of the desired fatty acid.[3]
-
Acyl Chloride Formation: The fatty acid (e.g., petroselinic acid) is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, in an inert solvent (e.g., dichloromethane) to form the corresponding acyl chloride. The reaction is typically carried out at room temperature.
-
Esterification: The acyl chloride is then reacted with cholesterol in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the HCl byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
-
Purification: The resulting cholesterol ester is purified from the reaction mixture using column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate (B1210297) gradient). The purity of the final product is confirmed by techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
b) Enzymatic Synthesis (General Protocol):
Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often utilizing lipases.[4]
-
Reaction Setup: Cholesterol and the desired unsaturated fatty acid are dissolved in an appropriate organic solvent.
-
Enzyme Addition: A lipase (B570770), such as Candida antarctica lipase B (CALB), is added to the mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 40-60 °C) with constant stirring. The progress of the reaction can be monitored by TLC or gas chromatography (GC).
-
Workup and Purification: Once the reaction reaches equilibrium or completion, the enzyme is removed by filtration. The solvent is then evaporated, and the resulting cholesterol ester is purified using column chromatography as described for the chemical synthesis.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to determine the temperatures and enthalpies of phase transitions.[5][6]
-
Sample Preparation: A small, accurately weighed amount of the purified cholesterol ester (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to scan a specific temperature range at a controlled heating and cooling rate (e.g., 5 °C/min). An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidation.
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature. Endothermic (heat absorbing) and exothermic (heat releasing) events, such as melting and crystallization, are recorded as peaks in the DSC thermogram.
-
Data Analysis: The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
X-Ray Diffraction (XRD)
XRD is a powerful technique for determining the crystalline structure and lamellar spacing of lipids.[7][8]
-
Sample Preparation: The cholesterol ester sample is loaded into a capillary tube or mounted on a sample holder. For temperature-dependent studies, the sample holder is placed in a temperature-controlled stage.
-
Instrument Setup: The sample is placed in the path of a monochromatic X-ray beam. The diffraction pattern is recorded by a detector.
-
Data Acquisition: The sample is exposed to the X-ray beam, and the scattered X-rays are detected at various angles (2θ). The intensity of the diffracted X-rays is recorded as a function of the scattering angle.
-
Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the crystal lattice parameters and the packing arrangement of the molecules. Small-angle X-ray scattering (SAXS) provides information on the long-range order, such as the lamellar repeat distance, while wide-angle X-ray scattering (WAXS) gives information on the short-range order, such as the packing of the hydrocarbon chains.
Signaling Pathways and Workflows
Cholesterol ester metabolism is a central process in cellular lipid homeostasis. The following diagram illustrates the key steps in the synthesis and hydrolysis of cholesterol esters.
Caption: Workflow of cholesterol ester synthesis and hydrolysis within a cell.
The following diagram illustrates a typical experimental workflow for the physicochemical characterization of a novel cholesterol ester.
Caption: A logical workflow for characterizing a new cholesterol ester.
Conclusion
The structural variations among unsaturated cholesterol esters, driven by the differences in their fatty acid moieties, lead to distinct physicochemical properties. While Cholesteryl Oleate and Cholesteryl Linoleate have been more extensively characterized, with established melting points, there is a comparative lack of quantitative data for this compound and Cholesteryl Arachidonate. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and fill these knowledge gaps. A deeper understanding of the structure-property relationships in this class of molecules is essential for advancing our knowledge of lipid biology and for the rational design of lipid-based drug delivery systems.
References
- 1. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides [scirp.org]
- 2. mriquestions.com [mriquestions.com]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 5. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Cholesteryl Petroselinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Cholesteryl Petroselinate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by examining the data for similar cholesterol esters and adhering to standard laboratory safety protocols, a comprehensive disposal procedure can be established. This guide provides essential, immediate safety and logistical information to facilitate the safe handling and disposal of this compound.
Chemical and Physical Properties
Understanding the basic properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.[1][2][3]
| Property | Value |
| Molecular Formula | C45H78O2[1][2][3] |
| Molecular Weight | 651.1 g/mol [2][3] |
| CAS Number | 19485-80-4[2][3] |
| Appearance | Likely a white to off-white powder or solid, similar to other cholesterol esters. |
| Solubility | Insoluble in water. Soluble in organic solvents. |
| Storage | Recommended storage is in a freezer at -20°C.[2] |
Standard Disposal Protocol
The recommended method for the disposal of this compound, as with most laboratory chemicals, is through a licensed and certified professional waste disposal company. It is imperative to consult your institution's Environmental Health & Safety (EHS) office for specific guidelines and procedures.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal. This compound waste will typically be in one of two forms:
-
Solid Waste: This includes unused or expired chemicals, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other disposable labware.
-
Liquid Waste: This consists of this compound dissolved in organic solvents.
Step 2: Containment and Labeling
-
Solid Waste:
-
Use a designated, sealable container, such as a plastic bag or a wide-mouthed plastic jar, for solid waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." List any other contaminated materials within the container.
-
-
Liquid Waste:
-
Use a chemically compatible container with a secure, tightly fitting lid.
-
The label must read "Hazardous Waste" and specify all contents, including "this compound" and the name and approximate concentration of the solvent(s).
-
Segregate halogenated and non-halogenated solvent waste into separate, appropriately labeled containers.
-
Step 3: Storage of Waste
Store waste containers in a designated and well-ventilated satellite accumulation area. This area should be away from ignition sources and general laboratory traffic. Ensure all containers are sealed to prevent the release of vapors.
Step 4: Disposal of Empty Containers
To be disposed of as non-hazardous waste, the original product container must be thoroughly decontaminated.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve this compound.
-
Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as liquid chemical waste.
-
Final Disposal: Once decontaminated, deface or remove the original label. The clean container can then typically be disposed of with regular laboratory glass or plastic waste, in accordance with institutional policies.
Step 5: Arranging for Waste Pickup
Contact your institution's EHS office to schedule a pickup for the accumulated hazardous waste. Do not allow waste to accumulate beyond the limits specified by your institution.
General Prohibitions for Chemical Disposal
To protect the environment and maintain a safe laboratory, the following actions are strictly prohibited:
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT pour this compound or its solutions down the drain or into any water source.
-
DO NOT allow the chemical to enter the sewage system.
Experimental Protocols
While specific experimental protocols involving this compound are diverse, the disposal procedures outlined above are universally applicable. For instance, in a typical drug delivery experiment where this compound is used to formulate lipid nanoparticles, all resulting waste, including unused formulations, contaminated vials, and pipette tips, must be collected and disposed of as hazardous chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Cholesteryl Petroselinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for handling Cholesteryl Petroselinate (CAS 19485-80-4) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant research environment. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, proper handling and disposal are essential to minimize any potential risks.[1][2]
Key Compound Information
| Property | Data |
| Chemical Name | This compound |
| Synonyms | Cholesterol, 6-octadecenoate, (Z)-, Cholesteryl cis-6-octadecenoate[3] |
| CAS Number | 19485-80-4[3] |
| Molecular Formula | C45H78O2[3] |
| Molecular Weight | 651.1 g/mol [3] |
| Physical State | Solid[1] |
| Appearance | Off-white[1] |
| Odor | Odorless[1] |
| Storage | Freezer[3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact and inhalation of any dust particles.
| PPE Category | Item | Specifications and Procedures |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must meet EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over safety glasses if there is a risk of splashing or dust generation.[4][5] |
| Hand Protection | Disposable Nitrile Gloves | Inspect gloves for any tears or punctures before use. For prolonged contact or when handling larger quantities, consider double-gloving. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[5] |
| Body Protection | Laboratory Coat | A standard, buttoned laboratory coat should be worn to protect street clothes and skin from potential contamination.[4] |
| Respiratory Protection | Dust Mask (e.g., N95) | Recommended when handling bulk powder or if there is a potential for dust generation to avoid inhalation.[6] Use in a well-ventilated area or under a chemical fume hood.[1][7] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are required in the laboratory at all times.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a clean and organized workspace.
-
Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[7]
-
Have all necessary equipment and materials, including a designated waste container, readily available.
2. Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.[4]
-
Put on safety glasses or goggles.[5]
-
If required, put on a dust mask.
-
Finally, put on nitrile gloves, ensuring they fit properly over the cuffs of the lab coat.[5]
3. Handling this compound:
-
Retrieve the this compound from the freezer storage.[3]
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of the solid, minimizing the generation of dust.[1]
-
If creating a solution, slowly add the solid to the solvent to avoid splashing.
-
After handling, securely close the primary container and return it to the freezer.
4. Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips without touching the outside of the glove with bare hands.
-
Remove the laboratory coat, folding the contaminated side inward.
-
Remove eye and respiratory protection.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Step-by-Step Waste Management
1. Waste Segregation and Collection:
-
Solid Waste: Place any unused this compound, contaminated weigh boats, and other solid materials into a clearly labeled, sealable container for solid chemical waste.[6]
-
Liquid Waste: If this compound is in a solvent, it should be disposed of in the appropriate, labeled liquid waste container (e.g., "Non-halogenated Organic Waste" or "Halogenated Organic Waste," depending on the solvent).[6]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents, including solvents and their approximate concentrations.[6]
3. Storage and Disposal:
-
Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials and sources of ignition.[6]
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[6]
-
DO NOT dispose of this compound in the regular trash or down the drain.[6]
Experimental Workflow: Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. larodan.com [larodan.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.dk [fishersci.dk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
